Technical Documentation Center

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
  • CAS: 110274-75-4

Core Science & Biosynthesis

Foundational

The Core Mechanism of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide to BRPF1 Bromodomain Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the mechanism of action of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of the 1,3-dimethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of the 1,3-dimethyl benzimidazolone scaffold. The core activity of this compound class is the potent and selective inhibition of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[1][2] By competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, these inhibitors disrupt the interaction between BRPF1 and acetylated histones, thereby modulating gene expression. This guide provides an in-depth overview of the signaling pathway, quantitative data on inhibitor potency, and detailed experimental protocols for assessing the activity of this compound class.

Introduction: The Benzimidazolone Scaffold and BRPF1

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[3][4][5] The 1,3-dihydro-2H-benzimidazol-2-one core, in particular, has been identified as a privileged scaffold in medicinal chemistry. The addition of methyl groups at the N1 and N3 positions has been shown to be a key modification for potent biological activity in certain contexts.

BRPF1 is a member of the bromodomain and PHD finger-containing (BRPF) family of proteins, which also includes BRPF2 and BRPF3.[1][6] These proteins act as scaffolds for the assembly of MYST histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complexes.[2][7] The bromodomain of BRPF1 specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin locations.[2][4] This targeted histone acetylation leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of BRPF1 and the associated HAT complexes has been implicated in various diseases, including cancer.[8][9]

Mechanism of Action: Competitive Inhibition of the BRPF1 Bromodomain

The primary mechanism of action for the 1,3-dimethyl benzimidazolone series, including the 5-amino substituted analog, is the competitive inhibition of the BRPF1 bromodomain. These small molecules are designed to mimic the acetylated lysine residue of histones and bind to the hydrophobic pocket of the BRPF1 bromodomain.[1][10]

The key interactions include:

  • Hydrogen Bonding: The benzimidazolone core can form critical hydrogen bonds with conserved residues within the bromodomain binding pocket.

  • Hydrophobic Interactions: The N-methyl groups and other substituents on the benzimidazolone ring engage in hydrophobic interactions, contributing to the potency and selectivity of the inhibitor. A key feature for selectivity against other bromodomains, such as those in the BET family, is the presence of a bulky phenylalanine residue in the BRPF1 acetyl-lysine binding site, which is accommodated by the 1,3-dimethyl benzimidazolone scaffold.[10]

By occupying this binding pocket, the inhibitor prevents the recruitment of the BRPF1-containing HAT complexes to chromatin, leading to a downstream reduction in histone acetylation at specific loci and subsequent modulation of gene transcription.

Signaling Pathway Diagram

BRPF1_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Histone Histone Tail AcLys Acetylated Lysine Histone->AcLys HATs BRPF1 BRPF1 Bromodomain AcLys->BRPF1 Recognition HAT MYST HAT Complex (MOZ/MORF) BRPF1->HAT Scaffolding Chromatin Chromatin Remodeling HAT->Chromatin Acetylation Transcription Gene Transcription Chromatin->Transcription Activation Inhibitor 5-amino-1,3-dimethyl- benzimidazol-2-one BRPF1_inhibited BRPF1 Bromodomain Inhibitor->BRPF1_inhibited Competitive Binding AcLys_2->BRPF1_inhibited

Caption: BRPF1 Inhibition Signaling Pathway.

Quantitative Data: Structure-Activity Relationship (SAR)

The potency of 1,3-dimethyl benzimidazolone derivatives as BRPF1 inhibitors is highly dependent on the substituents at the 5- and 6-positions of the benzimidazolone core. The following table summarizes the structure-activity relationship data for a series of analogs. While specific data for the 5-amino analog is not publicly available, the data for related compounds with different 5-position amide substituents provide valuable insights into the SAR.

Compound ID5-Position Substituent6-Position SubstituentBRPF1 pIC50BRD4(1) pIC50
3 2-MeO-Ph-CONH-piperidine7.14.3
6 Ph-CONH-piperidine6.8<4.3
7 3-MeO-Ph-CONH-piperidine6.8<4.3
8 4-MeO-Ph-CONH-piperidine6.8<4.3
9 2-Cl-Ph-CONH-piperidine6.8<4.3
10 2-Me-Ph-CONH-piperidine6.9<4.3
11 2-MeO-Ph-CONH-pyrrolidine6.8<4.3
12 Ph-CONH-pyrrolidine6.5<4.3
13 2-Me-Ph-CONH-pyrrolidine6.7<4.3

Data adapted from Demont et al., ACS Med. Chem. Lett. 2014, 5 (11), 1190–1195.[1]

Experimental Protocols

Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

The synthesis of the 5-amino analog can be achieved through a multi-step process starting from a fluorinated 1,3-dimethyl benzimidazolone precursor.

Synthesis_Workflow Start Fluorinated 1,3-dimethyl benzimidazolone Nitration Nitration (fuming HNO3, (CH3CO)2O) Start->Nitration Nitro_Intermediate 5-Nitro-1,3-dimethyl benzimidazolone derivative Nitration->Nitro_Intermediate Reduction Reduction (H2, Pd/C or Fe, NH4Cl) Nitro_Intermediate->Reduction Final_Product 5-Amino-1,3-dimethyl- 1,3-dihydro-2H-benzimidazol-2-one Reduction->Final_Product

Caption: Synthetic Workflow.

Protocol:

  • Nitration: The starting fluorinated 1,3-dimethyl benzimidazolone is treated with fuming nitric acid in acetic anhydride at low temperatures (-30 to 0 °C) to regioselectively introduce a nitro group at the 5-position.[1]

  • Nucleophilic Aromatic Substitution (if applicable): If a different substituent is desired at another position (e.g., the 6-position), a nucleophilic aromatic substitution reaction can be performed. For instance, displacement of a fluorine atom with an amine like piperidine can be achieved using a base such as DIPEA in a solvent like DMSO under microwave irradiation.[1]

  • Reduction: The nitro group is then reduced to an amino group. This can be accomplished using catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or by chemical reduction with iron powder and ammonium chloride in ethanol.[1]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

BRPF1 Bromodomain Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is used to measure the ability of a compound to inhibit the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

TR_FRET_Workflow cluster_assay TR-FRET Assay Workflow Reagents Prepare Reagents: - BRPF1 Bromodomain (GST-tagged) - Biotinylated Histone Peptide - Test Compound (serial dilution) - Europium-labeled anti-GST Ab - Streptavidin-Allophycocyanin (SA-APC) Incubation Incubate Reagents Reagents->Incubation Detection Measure TR-FRET Signal (Excitation at 340 nm, Emission at 615 nm and 665 nm) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: TR-FRET Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Recombinant GST-tagged BRPF1 bromodomain is expressed and purified.

    • A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K5acK8ac) is synthesized.

    • The test compound is serially diluted to create a concentration gradient.

    • Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-allophycocyanin (SA-APC, acceptor fluorophore) are prepared in assay buffer.

  • Assay Plate Preparation: The reagents are added to a low-volume 384-well plate in the following order: test compound, BRPF1 bromodomain, and the biotinylated histone peptide.

  • Incubation: The plate is incubated at room temperature to allow the binding equilibrium to be reached.

  • Detection: The detection reagents (Europium-labeled anti-GST antibody and SA-APC) are added, and the plate is incubated further.

  • Signal Measurement: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The ratio of the emission at 665 nm (acceptor) to 615 nm (donor) is calculated.

  • Data Analysis: The data is normalized to controls (no inhibitor and no BRPF1), and the IC50 values are determined by fitting the concentration-response data to a four-parameter sigmoidal dose-response curve.

Conclusion

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one belongs to a class of potent and selective inhibitors of the BRPF1 bromodomain. The core mechanism of action involves the competitive binding to the acetyl-lysine binding pocket of BRPF1, thereby disrupting its interaction with acetylated histones and modulating the activity of associated histone acetyltransferase complexes. This leads to downstream effects on chromatin structure and gene transcription. The structure-activity relationship data highlights the importance of substitutions on the benzimidazolone core for optimizing potency and selectivity. The provided experimental protocols for synthesis and bioactivity assessment serve as a valuable resource for researchers in the fields of epigenetics and drug discovery. Further investigation into the therapeutic potential of this compound class is warranted.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. Its structure...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. Its structure, featuring an amino group and two methyl substituents on the benzimidazolone core, makes it a valuable building block in medicinal chemistry and materials science.[1] Benzimidazole derivatives are known to possess a wide range of biological activities, and this particular scaffold is utilized in the synthesis of various biologically active molecules.[1] A thorough understanding of its physicochemical properties is essential for its application in drug design, formulation development, and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 53439-88-6), including detailed experimental protocols for their determination and a summary of available data.

Chemical Structure and Identification
  • IUPAC Name: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • CAS Number: 53439-88-6[1]

  • Molecular Formula: C₉H₁₁N₃O[1]

  • Molecular Weight: 177.21 g/mol [1]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The data available for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are summarized below. It is important to note that some of the available data are predicted values and should be confirmed by experimental analysis.

Data Presentation
PropertyValueData TypeReference
Molecular Weight 177.21 g/mol Calculated[1]
Melting Point 135-136 °CExperimental[1]
Boiling Point 336.8 ± 21.0 °CPredicted[1]
LogP (Octanol/Water) 0.23Experimental[2]
pKa (Acidic) 5.86 ± 0.20Predicted[1]
Density 1.271 ± 0.06 g/cm³Predicted[1]
Solubility No experimental data available.-[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)[4]

  • Thermometer[3]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is finely powdered using a mortar and pestle.[3]

  • Capillary Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[4]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded.[5]

  • Melting Range: The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Solubility Determination

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.[6]

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Measuring cylinder

  • Spatula

Solvents to Test:

  • Water

  • 5% HCl (aq)

  • 5% NaOH (aq)

  • Methanol

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Sample Addition: Place approximately 10 mg of the compound into a small test tube.[7]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[7]

  • Mixing: Vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[8]

  • Observation: Visually inspect the solution to determine if the compound has dissolved completely, partially, or not at all.[8]

  • Classification:

    • Very Soluble: Dissolves completely.

    • Soluble: Dissolves completely upon gentle warming.

    • Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

  • Repeat: Repeat the procedure for each solvent. For compounds insoluble in water, subsequent tests in acidic and basic solutions can indicate the presence of basic amino or acidic functional groups, respectively.[9]

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with an acid or base.[10]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[11]

  • Titration Setup: The beaker containing the sample solution is placed on a stir plate, and the pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.[11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amino groups are protonated.[10][12]

LogP Determination (Reversed-Phase HPLC Method)

The octanol-water partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) by correlating the compound's retention time with that of known standards.[13]

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Autosampler

Procedure:

  • Standard Preparation: A series of standard compounds with known LogP values are prepared.

  • Calibration Curve: The standards are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (k').[13]

  • Sample Analysis: A solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is injected into the same HPLC system under identical conditions.

  • Data Analysis: The retention time of the target compound is used to calculate its capacity factor. The LogP value is then determined by interpolating from the calibration curve.[13][14]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in any particular signaling pathway. The broader class of benzimidazole derivatives has been shown to interact with a wide variety of biological targets. For instance, some benzimidazoles are known to act as inhibitors of enzymes such as kinases or as antagonists for various receptors.[15]

The primary role of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one reported in the literature is as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

experimental_workflow cluster_start Initial Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_analysis Data Analysis and Reporting start Compound Synthesis and Purification mp Melting Point Determination start->mp Purity Confirmed solubility Solubility Screening start->solubility data_analysis Data Compilation and Analysis mp->data_analysis pka pKa Determination solubility->pka Select Titration Solvent logp LogP Determination solubility->logp Select HPLC Mobile Phase pka->data_analysis logp->data_analysis report Final Physicochemical Profile Report data_analysis->report

Caption: A workflow for determining physicochemical properties.

References

Foundational

The Biological Landscape of 5-Aminobenzimidazolone Analogs: A Technical Guide for Drug Discovery Professionals

Introduction The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules. The addition of an amino group at the 5-position introduces a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules. The addition of an amino group at the 5-position introduces a key functional handle for further chemical modification, leading to a diverse range of derivatives with significant therapeutic potential. This guide provides an in-depth overview of the reported biological activities of 5-aminobenzimidazolone analogs, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of 5-aminobenzimidazolone.

Table 1: Anticancer Activity of Benzimidazolone Derivatives

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
Benzimidazole 1HCT-116 (Colon)MTT28.5 ± 2.91 (µg/mL)[1]
Benzimidazole 2HCT-116 (Colon)MTT16.2 ± 3.85 (µg/mL)[1]
Benzimidazole 4HCT-116 (Colon)MTT24.08 ± 0.31 (µg/mL)[1]
Benzimidazole 1MCF-7 (Breast)MTT31.2 ± 4.49 (µg/mL)[1]
Benzimidazole 2MCF-7 (Breast)MTT30.29 ± 6.39 (µg/mL)[1]
Benzimidazole 4MCF-7 (Breast)MTT8.86 ± 1.10 (µg/mL)[1]
SL-9DLD-1 (Colon)MTT57.68[2]

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound ID/SeriesTarget KinaseAssay TypeIC50 (nM)Reference
Compound 23CK1δLuminescent Kinase Assay98.6
GSK669NOD2 PathwayCell-based IL-8 Reporter Assay3200[3][4]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 5-Aminobenzimidazolone Derivatives

Compound ID/SeriesTarget EnzymeAssay TypeIC50 (µM)Reference
Compound 4dAcetylcholinesterase (AChE)Ellman Method7.2

Experimental Protocols

Synthesis of 5-Aminobenzimidazolone Derivatives

A general synthetic route to 5-aminobenzimidazolone derivatives often starts from 4-nitro-o-phenylenediamine.

Example: Synthesis of 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Step 1: N-Alkylation of 5-nitrobenzimidazolone: 5-nitrobenzimidazolone is reacted with phenoxyethyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.

  • Step 2: Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine using a reducing agent like stannous chloride (SnCl₂) in a suitable solvent. This step yields 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.

  • Step 3: Further Derivatization (Optional): The amino group can be further functionalized, for example, by reacting with various aromatic sulfonyl chlorides to obtain a library of sulfonamide derivatives.

Below is a workflow diagram for the synthesis of 5-aminobenzimidazolone derivatives.

cluster_synthesis Synthesis of 5-Aminobenzimidazolone Derivatives Start 4-Nitro-o-phenylenediamine Step1 Cyclization with Urea or Phosgene equivalent Start->Step1 Intermediate1 5-Nitrobenzimidazolone Step1->Intermediate1 Step2 N-Alkylation (e.g., with R-X) Intermediate1->Step2 Intermediate2 1,3-Disubstituted-5-nitrobenzimidazolone Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Intermediate2->Step3 End 5-Amino-1,3-disubstituted-benzimidazolone Step3->End

General synthetic workflow for 5-aminobenzimidazolone derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[1][2][5][6][7][8]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, DLD-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a dose-response manner) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

The following diagram illustrates the workflow of the MTT assay.

cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h (Cell Adhesion) Start->Step1 Step2 Treat with Benzimidazolone Derivatives (Various Concentrations) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 2-4h Step4->Step5 Step6 Solubilize Formazan Crystals (DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Value Step7->End

Workflow for determining anticancer activity using the MTT assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.[9][10][11][12][13]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution

    • Acetylthiocholine Iodide (ATCI) substrate solution

    • AChE enzyme solution

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Add the ATCI substrate to start the enzymatic reaction.

  • Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Kinase Inhibition Assay (Example: CK1δ)

This protocol is for determining the inhibitory activity of compounds against a specific kinase.

  • Reagents and Buffers:

    • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

    • Recombinant CK1δ enzyme

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP solution

  • Assay Procedure:

    • In a suitable microplate, the test compound, CK1δ enzyme, and the substrate are pre-incubated in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The kinase activity can be measured using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assay: Using a fluorescently labeled substrate.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control (no inhibitor), and the IC50 value is calculated.

Signaling Pathways

Benzimidazolone derivatives have been shown to modulate several important signaling pathways implicated in disease.

ITK Signaling Pathway in T-Cells

Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation and differentiation.[14][15][16] Inhibition of ITK is a potential therapeutic strategy for autoimmune diseases and certain cancers.

cluster_itk ITK Signaling Pathway TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates & activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Downstream T-Cell Activation & Proliferation NFAT_Activation->Downstream PKC_Activation->Downstream Benzimidazolone Benzimidazolone Inhibitor Benzimidazolone->ITK

Inhibition of the ITK signaling pathway by benzimidazolone derivatives.
NOD2 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial components.[3][4][6][17][18] Dysregulation of the NOD2 pathway is associated with inflammatory diseases.

cluster_nod2 NOD2 Signaling Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_Complex->NFkB activates Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes transcription Benzimidazolone Benzimidazolone Inhibitor Benzimidazolone->NOD2 inhibits pathway

Modulation of the NOD2 signaling pathway by benzimidazolone derivatives.
CK1δ Signaling in Cell Proliferation

Casein kinase 1 delta (CK1δ) is a serine/threonine kinase involved in the regulation of numerous cellular processes, including cell cycle progression, DNA repair, and circadian rhythms.[19][20][21][22][23] Overexpression of CK1δ has been linked to various cancers, making it an attractive therapeutic target.

cluster_ck1d CK1δ Signaling in Cell Proliferation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Wnt_Pathway Wnt Signaling Pathway Receptor->Wnt_Pathway activates CK1d CK1δ Wnt_Pathway->CK1d regulates Beta_Catenin β-catenin CK1d->Beta_Catenin phosphorylates p53 p53 CK1d->p53 phosphorylates Cell_Proliferation Cell Proliferation Beta_Catenin->Cell_Proliferation Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) p53->Cell_Cycle_Proteins regulates Cell_Cycle_Proteins->Cell_Proliferation Benzimidazolone Benzimidazolone Inhibitor Benzimidazolone->CK1d

Inhibition of CK1δ-mediated cell proliferation by benzimidazolone analogs.

Conclusion

Derivatives of 5-aminobenzimidazolone represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, kinase inhibitors, and antimicrobial compounds underscores the therapeutic potential of this chemical scaffold. This technical guide provides a foundational resource for researchers in the field, offering quantitative data, detailed experimental methodologies, and insights into the molecular pathways targeted by these compounds. Further exploration and optimization of 5-aminobenzimidazolone derivatives are warranted to unlock their full potential in the development of novel therapeutics.

References

Exploratory

Spectral Data Analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the spectral characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 53439-88-6). De...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 53439-88-6). Despite a comprehensive search of publicly available databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document, therefore, provides a predictive overview of the expected spectral characteristics based on the compound's structure and data from analogous molecules. Additionally, it outlines generalized experimental protocols for acquiring such data. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related benzimidazolone derivatives in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • CAS Number: 53439-88-6

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.21 g/mol

  • Chemical Structure:

Predicted Spectral Data

Due to the absence of experimental data, the following tables summarize the predicted spectral features for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Deuterochloroform) or DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.5 - 7.0m3HAromatic protons (C4-H, C6-H, C7-H)
~ 3.5 - 4.0br s2HAmino group (-NH₂)
~ 3.3s3HN-methyl group (N1-CH₃)
~ 3.3s3HN-methyl group (N3-CH₃)
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterochloroform) or DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 155Carbonyl carbon (C=O)
~ 140 - 145Aromatic carbon (C-NH₂)
~ 125 - 135Aromatic carbons (quaternary)
~ 105 - 120Aromatic carbons (CH)
~ 27 - 30N-methyl carbons (N-CH₃)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (amino group)
3100 - 3000WeakC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (methyl groups)
~ 1700StrongC=O stretch (urea carbonyl)
1620 - 1580MediumN-H bend (amino group)
1600 - 1450MediumC=C stretch (aromatic ring)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zPredicted Ion
178.0924[M+H]⁺ (Protonated molecule)
163.0693[M-CH₃+H]⁺
149.0718[M-C₂H₄+H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. If fragmentation data is required (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Spectral_Data_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound Purified Compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Compound->IR_Prep MS_Prep Prepare Dilute Solution Compound->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data Acquire & Process FID NMR->NMR_Data IR_Data Acquire & Process Interferogram IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectral data acquisition and analysis.

Conclusion

While experimental spectral data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not currently available in the public domain, this guide provides a robust predictive framework for its NMR, IR, and MS characteristics. The outlined experimental protocols offer a standardized approach for researchers to obtain and confirm this data. The structural insights gained from such spectral analysis are crucial for quality control, reaction monitoring, and understanding the chemical behavior of this compound in the context of pharmaceutical research and development.

Foundational

An In-depth Technical Guide on the Solubility and Stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound 5-amino-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 53439-88-6). Due to a notable lack of publicly available quantitative data for this specific N,N-dimethylated derivative, this document also presents qualitative solubility and stability information for the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 95-23-8), as a surrogate. It is crucial to note that the presence of the two methyl groups on the nitrogen atoms can significantly influence the physicochemical properties, and therefore, the data for the parent compound should be interpreted with caution as an approximation. This guide includes detailed experimental protocols for determining solubility and stability, as well as a discussion of potential degradation pathways. Furthermore, a representative signaling pathway that could be modulated by benzimidazolone derivatives is visualized to provide context for its potential pharmacological applications.

Introduction

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2][3][4] These scaffolds are isostructural to purines and can interact with a variety of biological targets, exhibiting a broad range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][5][6] The compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of this important class. A thorough understanding of its solubility and stability is paramount for its potential development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life.

Physicochemical Properties

Chemical Structure:

  • IUPAC Name: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • CAS Number: 53439-88-6

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.21 g/mol

Solubility Profile

Quantitative Solubility Data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This highlights a significant data gap for this particular compound.

Qualitative Solubility Data for the Parent Compound (5-amino-1,3-dihydro-2H-benzimidazol-2-one)

The following table summarizes the qualitative solubility of the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS: 95-23-8). It is important to reiterate that the addition of two methyl groups would likely alter the solubility profile, potentially increasing its solubility in less polar organic solvents.

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very soluble
MethanolSoluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble
WaterPractically insoluble

Data sourced from various chemical supplier specifications.[7]

Stability Profile

General Stability and Storage Recommendations
  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration (2-8°C) in a tightly sealed, opaque container is recommended.

  • Light Sensitivity: Benzimidazole derivatives can be susceptible to photodegradation. Therefore, the compound and its solutions should be protected from light.

  • Moisture Sensitivity: To prevent potential moisture-induced degradation, it is advisable to store the compound in a desiccated environment.

  • Incompatibilities: The compound should not be stored with strong oxidizing agents, acids, acid chlorides, and anhydrides.[8]

Potential Degradation Pathways

Based on the chemical structure and information on related compounds, the following degradation pathways are plausible:

  • Oxidation: The primary amino group at the 5-position is susceptible to oxidation, which could lead to the formation of colored impurities and a loss of biological activity.

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bond within the imidazolone ring could be susceptible to hydrolysis, leading to ring-opening.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to dimerization or other complex degradation products.

The following diagram illustrates a general workflow for conducting forced degradation studies to identify these potential degradation pathways.

Forced_Degradation_Workflow Workflow for Forced Degradation Studies cluster_conditions Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_Analysis Stability-Indicating HPLC Method (Quantification of API and Degradants) Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC_Analysis Photochemical Photochemical Stress (ICH Q1B) Photochemical->HPLC_Analysis API_Sample API Sample (5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photochemical LC_MS_Analysis LC-MS/MS Analysis (Identification of Degradants) HPLC_Analysis->LC_MS_Analysis For unknown peaks Report Report Generation (Degradation Profile and Pathway Elucidation) HPLC_Analysis->Report LC_MS_Analysis->Report

Caption: A generalized workflow for conducting forced degradation studies.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a pharmaceutical compound like 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a series of vials containing the selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMF). The presence of solid material at the end of the experiment is crucial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a filter syringe (e.g., 0.45 µm PTFE) is recommended.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Forced Degradation:

    • Subject the compound to forced degradation conditions as outlined in the workflow diagram above (acidic, basic, oxidative, thermal, and photolytic stress). The goal is to achieve 5-20% degradation.

  • Chromatographic Conditions Development:

    • Analyze the stressed samples using HPLC with a photodiode array (PDA) detector.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate), column type (e.g., C18), flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in the stressed samples should be assessed using the PDA detector to ensure no co-eluting peaks.

Protocol for Long-Term Stability Study (ICH Guidelines)

This protocol assesses the stability of the compound under recommended storage conditions.

  • Sample Preparation and Storage:

    • Place a pre-weighed amount of the compound in suitable, sealed containers (e.g., amber glass vials).

    • Store the samples in stability chambers under long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.

  • Time Points for Testing:

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis:

    • At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Evaluate the data for any trends in the degradation of the active substance or the formation of impurities. This information is used to establish a re-test period or shelf life for the compound.

Potential Signaling Pathway Involvement

Benzimidazolone derivatives are known to interact with various biological targets. For instance, some act as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators, which are important in the treatment of type 2 diabetes.[9] Others have been investigated as inhibitors of various kinases involved in cell signaling pathways. The following diagram illustrates a hypothetical signaling pathway that a benzimidazolone derivative could inhibit, leading to an anti-proliferative effect in cancer cells.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by a Benzimidazolone Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 GrowthFactor Growth Factor GrowthFactor->Receptor Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Benzimidazolone 5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one Benzimidazolone->Kinase2 Inhibition

Caption: A hypothetical cell signaling pathway inhibited by a benzimidazolone derivative.

Conclusion

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one belongs to a pharmacologically significant class of compounds. However, there is a critical lack of publicly available quantitative data regarding its solubility and stability. This guide has provided the available qualitative information for its parent compound as a reference point, emphasizing the potential differences due to N,N-dimethylation. The detailed experimental protocols offered herein provide a framework for researchers to systematically determine these crucial physicochemical properties. A thorough investigation of the solubility and stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is essential for any future drug development efforts involving this molecule. Further research is strongly encouraged to fill the existing data gaps and to fully characterize this promising compound.

References

Exploratory

Thermal Degradation Profile of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Benzimidazolone derivatives are a cornerstone in medicinal chemistry and material science due to their rigid, planar structure and versati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazolone derivatives are a cornerstone in medicinal chemistry and material science due to their rigid, planar structure and versatile biological activity.[1] Their thermal stability is a critical parameter for drug formulation, manufacturing, and storage, as well as for applications in high-performance polymers. This technical guide provides an in-depth analysis of the expected thermal degradation profile of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, based on data from analogous compounds. It covers anticipated thermal stability, potential degradation pathways, detailed experimental protocols for thermal analysis, and the broader context of the biological significance of the benzimidazolone scaffold.

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are unavailable, studies on related compounds provide significant insights into the thermal robustness of the benzimidazolone core.

Insights from Nitro-Derivatives

Research on nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one demonstrates the high thermal stability of the core structure. These compounds are explored as potential thermostable energetic materials.[2] Thermogravimetric analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a close structural analog minus the amino and methyl groups, shows that mass loss does not begin until 315 °C.[2] The thermal degradation of TriNBO is a complex process involving partial sublimation and decomposition, with the maximum mass loss occurring at 339 °C without deflagration.[2]

Insights from Polymeric Derivatives

The incorporation of benzimidazolone moieties into wholly aromatic polyketones (PK-BI) significantly enhances their thermal stability, surpassing that of high-performance polymers like PEEKs.[3] TGA of these polymers shows decomposition temperatures well above 500 °C in a nitrogen atmosphere. In an oxidative atmosphere (compressed air), the degradation begins at a similar temperature, but the rate of weight loss is significantly higher due to reactions between oxygen and the aromatic free radicals.[3] This underscores the inherent stability of the fused ring system.

Estimated Thermal Profile

Based on the available data, the 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is expected to be a highly thermostable compound. The melting point of the non-methylated parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is reported to be above 300 °C. The N-methyl groups are not expected to drastically reduce the thermal stability. The primary amino group might represent a site for initial thermal events, potentially at a lower temperature than the decomposition of the heterocyclic core itself.

Table 1: Estimated and Comparative Thermal Properties of Benzimidazolone Derivatives

CompoundOnset of Decomposition (Tonset) in N2 (°C)Temperature of Maximum Mass Loss (Tmax) (°C)Key Observations
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one > 300 (Estimated)Not AvailableHigh stability is expected based on the core structure. The amino group may influence the initial degradation step.
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) 315339Decomposition is complex, involving sublimation.[2]
Wholly Aromatic Polyketone with Benzimidazolone (PK-BI) ~550 (5% weight loss)~590Demonstrates exceptional thermal stability of the core when incorporated into a polymer backbone.[3]

Potential Thermal Degradation Pathway

The thermal degradation of complex heterocyclic molecules often initiates at the weakest bonds, which are typically the substituent groups, followed by the fragmentation of the heterocyclic ring system at higher energies.

For 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a plausible degradation pathway under inert conditions would likely involve:

  • Initial Degradation: Possible initial reactions could involve the amino group or the N-methyl groups.

  • Ring Opening: At higher temperatures, the urea-like C=O bond within the imidazole ring could cleave.

  • Fragmentation: Subsequent fragmentation of the bicyclic structure would lead to the evolution of smaller gaseous molecules like CO, CO₂, and nitrogen oxides.[4]

Pyrolysis studies on the related benzimidazole-2-thione show that at very high temperatures (950 °C), the primary reaction is the loss of the exocyclic sulfur atom to yield benzimidazole, which can then rearrange.[5] This suggests that the core benzimidazole ring is remarkably stable.

G Hypothetical Thermal Degradation Pathway A 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one B Initial thermal stress (>300°C) A->B Heat C Loss of Substituents (Amino and/or Methyl Groups) B->C D Degraded Intermediates C->D E High Temperature (>500°C) D->E Increased Heat F Ring Opening & Fragmentation E->F G Gaseous Products (CO, CO2, NOx, etc.) F->G G General Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis A Weigh 5-10 mg (TGA) or 2-5 mg (DSC) B Place in Crucible/Pan A->B C Seal Pan (DSC) B->C D Load Sample & Reference C->D E Set Atmosphere (e.g., Nitrogen) D->E F Define Temperature Program (Ramp Rate, Range) E->F G Run Experiment F->G H Record Mass vs. Temp (TGA) or Heat Flow vs. Temp (DSC) G->H I Generate Thermogram H->I J Analyze Transitions & Mass Loss I->J G Benzimidazole Derivatives in Cellular Signaling A Benzimidazole Derivative B Cellular Target (e.g., Kinase, Receptor, DNA) A->B Binds to C Modulation of Signaling Pathway (e.g., p53, NF-κB, MAPK) B->C Alters Activity D Cellular Response (e.g., Apoptosis, Anti-inflammation) C->D Leads to

References

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and Its Analogs

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature search, a complete, publicly available crystal structure for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete, publicly available crystal structure for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one could not be located. This guide will therefore provide a comprehensive analysis of the crystal structure of the closely related compound, 5-amino-1-methyl-1H-benzimidazole , as a representative model. The experimental protocols for synthesis and crystallization are based on established methods for similar benzimidazolone derivatives.

Introduction

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their rigid bicyclic structure serves as a versatile scaffold for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding the structure-activity relationships (SAR), guiding drug design, and predicting the physicochemical properties of these compounds.

This technical guide provides a detailed overview of the crystal structure analysis of benzimidazolone derivatives, using 5-amino-1-methyl-1H-benzimidazole as a primary example. It covers the experimental procedures for synthesis and crystallization, presents the crystallographic data in a structured format, and illustrates the experimental workflow and potential biological pathways.

Crystal Structure Analysis of 5-amino-1-methyl-1H-benzimidazole

The crystal structure of 5-amino-1-methyl-1H-benzimidazole (C₈H₉N₃) provides critical insights into the geometry and intermolecular interactions of this family of compounds. The analysis reveals a planar benzimidazole core, with the amino and methyl substituents slightly displaced from this plane.

The following table summarizes the key crystallographic data for 5-amino-1-methyl-1H-benzimidazole.

ParameterValue
Chemical FormulaC₈H₉N₃
Molecular Weight ( g/mol )147.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9128 (2)
b (Å)8.8215 (3)
c (Å)14.8418 (6)
β (°)100.129 (3)
Volume (ų)762.08 (5)
Z4
Temperature (K)296
RadiationMo Kα
µ (mm⁻¹)0.08

The benzimidazole ring system is essentially planar. The lone pair of electrons on the amino nitrogen atom is involved in conjugation with the aromatic π system, which influences the charge distribution across the heterocycle. The crystal packing is primarily stabilized by intermolecular N–H···N and C–H···N hydrogen bonds, which link the molecules into a cohesive three-dimensional network.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of benzimidazolone derivatives, adapted from established procedures for related compounds.[2][3]

A common route for the synthesis of the benzimidazolone core involves the reaction of a substituted o-phenylenediamine with urea or a urea equivalent. For N-alkylation, subsequent reactions with alkyl halides are performed.

Example Synthesis: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

  • A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent like ethanol to yield 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[3]

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution is a commonly employed technique.

  • The purified benzimidazolone derivative is dissolved in a minimal amount of a suitable solvent (e.g., nitromethane, ethanol, or dimethylformamide) with gentle heating to achieve saturation.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is left undisturbed in a loosely covered container at a constant temperature (e.g., room temperature or in a freezer at 4 °C) to allow for slow evaporation of the solvent.[2]

  • Well-formed single crystals are harvested for analysis.

  • A suitable single crystal is mounted on a goniometer head of a diffractometer (e.g., an Oxford Diffraction Gemini R CCD).

  • The crystal is maintained at a constant temperature (e.g., 296 K or a cryogenic temperature like 173 K) during data collection.

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • The collected data are processed, including integration of the reflection intensities and correction for absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of benzimidazolone derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis s1 Reactants (e.g., o-phenylenediamine, urea) s2 Chemical Synthesis s1->s2 s3 Purification (Recrystallization) s2->s3 c1 Dissolution in Solvent s3->c1 c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 x1 Mount Crystal c3->x1 x2 Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 data_analysis Data Interpretation (Bond Lengths, Angles, Packing) x4->data_analysis Crystallographic Data

Caption: Experimental workflow for crystal structure analysis.

signaling_pathway cluster_cell Cellular Response ext_stimulus Inflammatory Stimulus receptor Cell Surface Receptor ext_stimulus->receptor nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation benzimidazolone Benzimidazolone Derivative benzimidazolone->nfkb Inhibition

Caption: Potential anti-inflammatory signaling pathway.

logical_relationship cluster_analysis Structure Determination Process raw_data Raw Diffraction Data processed_data Electron Density Map raw_data->processed_data Data Processing structural_model Atomic Coordinates Model processed_data->structural_model Structure Solution (Direct Methods) refined_model Refined Crystal Structure structural_model->refined_model Refinement (Least-Squares) final_data Crystallographic Tables (Unit Cell, Bond Lengths, Angles) refined_model->final_data

Caption: Logical flow of crystallographic data analysis.

Conclusion

The crystal structure analysis of benzimidazolone derivatives is indispensable for the rational design of new therapeutic agents and functional materials. While the specific structure for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one remains to be publicly detailed, the analysis of close analogs like 5-amino-1-methyl-1H-benzimidazole provides a solid foundation for understanding the key structural features of this chemical class. The methodologies for synthesis, crystallization, and X-ray diffraction outlined in this guide are robust and widely applicable for elucidating the structures of novel benzimidazolone compounds, thereby accelerating their development for various applications.

References

Exploratory

Potential Therapeutic Targets of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: An In-depth Technical Guide

Introduction The benzimidazole ring is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole ring is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse functionalization and interaction with a wide array of biological targets. The compound of interest, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, possesses key structural features that suggest a range of potential therapeutic applications. The presence of the 5-amino group, in particular, is a common feature in many bioactive benzimidazole derivatives. This document will explore the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets

Based on the activities of structurally similar benzimidazole derivatives, the following therapeutic areas are proposed as potential targets for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Oncology

The benzimidazole scaffold is a cornerstone in the development of anticancer agents. Several derivatives have demonstrated potent antitumor activity through various mechanisms of action.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in a variety of cancers. A notable example is the compound [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), which is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] The 5-amino-benzimidazole moiety is a key feature of this inhibitor.

  • Protein Kinase C-iota (PKC-ι) Inhibition: PKC-ι is an oncogene that is overexpressed in numerous cancers, including prostate, breast, and ovarian cancers.[2] A specific inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been shown to decrease cancer cell growth and induce apoptosis.[2] This highlights the potential of 5-amino substituted heterocyclic compounds in targeting protein kinases.

  • CD73 Inhibition: CD73, an enzyme involved in immune regulation, is a promising target in cancer therapy.[3] 5-Amino-1,3-dihydro-2H-benzimidazol-2-one is used as a reagent in the development of non-nucleotide small molecule inhibitors of CD73.[3] This suggests that N-alkylation, as in the case of the dimethyl derivative, could lead to potent CD73 inhibitors.

Metabolic Disorders

Recent studies have highlighted the role of benzimidazole derivatives in modulating metabolic pathways.

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme implicated in cellular metabolism and energy homeostasis. Inhibition of NNMT is being explored as a therapeutic strategy for obesity and type 2 diabetes. A membrane-permeable NNMT inhibitor, 5-amino-1MQ, has been shown to reverse high-fat diet-induced obesity in mice.[4] The 5-amino substitution on a methylated heterocyclic core is a shared feature with the compound of interest.

Infectious Diseases

The benzimidazole scaffold has a long history in the treatment of infectious diseases.

  • Antimicrobial and Antifungal Activity: Various 5-substituted benzimidazole derivatives have demonstrated significant in vitro antibacterial and antifungal activity.[5] For instance, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole has shown potent antifungal activity.[5] The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, has also been noted for its potential antimicrobial properties.[6]

  • Antiviral Activity: Certain benzimidazole derivatives have been investigated for their antiviral properties. For example, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione has shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and vaccinia virus.[7]

Other Potential Applications
  • Anxiolytic and Analgesic Agents: Novel 2,3,4,5-tetrahydro[1]diazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated as promising anxiolytic and analgesic agents, with some compounds showing interaction with the benzodiazepine site of the GABAA receptor.[8]

Data Presentation

The following table summarizes the quantitative data for structurally related benzimidazole derivatives, providing a reference for the potential potency of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Compound/Derivative NameTargetActivity TypeValueCell Line/Assay ConditionReference
[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)FGFR1, FGFR2, FGFR3IC502-10 nMIn vitro kinase assay[1]
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)PKC-ι--Effective against various cancer cell lines in vitro[2]
5-amino-1MQNNMTIC501.2 µMBiochemical assay[4]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazoleAntifungalMIC6.25 µg/mLAgainst Candida albicans[5]
5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione (M-FA-142)HSV-1--Inhibited replication by about three orders of magnitude at 4 µg/mL[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These can serve as a template for the evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

FGFR Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of a compound against FGFR kinases.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

    • The assay is typically performed in a 96-well plate format.

    • The compound of interest is serially diluted in DMSO and added to the wells.

    • The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a synthetic peptide).

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

NNMT Inhibition Assay
  • Objective: To measure the inhibitory effect of a compound on NNMT activity.

  • Methodology:

    • Recombinant human NNMT is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrates nicotinamide and S-adenosyl-L-methionine (SAM).

    • The reaction mixture is incubated at 37°C.

    • The formation of the product, 1-methylnicotinamide (1-MNA), is monitored over time.

    • Quantification of 1-MNA can be achieved using HPLC or a coupled enzymatic assay that generates a fluorescent or colorimetric signal.

    • IC50 values are determined from the dose-response curve.[4]

In Vitro Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Methodology:

    • A panel of bacterial and fungal strains is selected.

    • The assay is performed using a broth microdilution method in 96-well plates.

    • The compound is serially diluted in the appropriate growth medium.

    • A standardized inoculum of the microbial strain is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the potential therapeutic targets and evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates FGF FGF Ligand FGF->FGFR Binds Compound 5-amino-1,3-dimethyl- 1,3-dihydro-2H-benzimidazol-2-one (Potential Inhibitor) Compound->FGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression

Caption: Potential inhibition of the FGFR signaling pathway.

NNMT_Inhibition_Workflow start Start: Compound Synthesis biochemical_assay In Vitro NNMT Biochemical Assay start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Adipocytes) biochemical_assay->cell_based_assay Promising Candidates animal_model In Vivo Animal Model (e.g., Diet-Induced Obesity) cell_based_assay->animal_model Confirmed Activity data_analysis Data Analysis (IC50, Efficacy, Toxicity) animal_model->data_analysis end Conclusion on Therapeutic Potential data_analysis->end

Caption: Experimental workflow for evaluating NNMT inhibitors.

Conclusion

While direct experimental evidence is currently lacking for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, the analysis of its structural analogs strongly suggests a high potential for therapeutic activity across several key areas. The 5-amino-benzimidazolone core is a versatile scaffold that has yielded potent inhibitors of kinases involved in oncology, modulators of metabolic enzymes, and a range of anti-infective agents. The N,N'-dimethyl substitution may enhance properties such as cell permeability and metabolic stability, potentially leading to a favorable pharmacokinetic profile.

This technical guide serves as a starting point for the systematic evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Future research should focus on synthesizing this compound and screening it against a panel of targets, particularly FGFR kinases, NNMT, and various microbial strains, to validate the therapeutic potential outlined in this document. The experimental protocols and data from related compounds provided herein offer a robust framework for initiating such investigations.

References

Exploratory

The Versatile Scaffold: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Among its many derivatives, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one stands out as a versatile precursor for the synthesis of targeted therapeutics. Its strategic placement of an amino group and N,N'-dimethylated urea moiety provides a unique chemical handle for the development of potent and selective inhibitors against a range of compelling drug targets. This technical guide delves into the synthesis, key biological targets, and therapeutic potential of derivatives originating from this core, with a focus on inhibitors of Fibroblast Growth Factor Receptors (FGFR) and the ecto-5'-nucleotidase (CD73). Detailed experimental protocols and quantitative structure-activity relationship (QSAR) data are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

The benzimidazolone heterocycle is a bioisostere of purine, allowing its derivatives to interact with a wide array of biological targets with high affinity and specificity. The specific precursor, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, offers several advantages in drug design. The amino group at the 5-position serves as a crucial point for chemical modification, enabling the introduction of various pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties. The 1,3-dimethyl substitution on the imidazole ring can enhance metabolic stability and fine-tune the electronic properties of the aromatic system.

This guide will explore the utility of this precursor in the context of two major areas of therapeutic intervention: oncology, through the inhibition of FGFR signaling, and immuno-oncology, by targeting the immunosuppressive CD73-adenosine pathway.

Physicochemical Properties

A summary of the key physicochemical properties of the core compound, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁N₃ON/A
Molecular Weight 177.21 g/mol N/A
CAS Number 53439-88-6[1]
Appearance Solid[2]
Melting Point >300 °C[3]
Boiling Point 201.4 °C at 760 mmHg[3]
Density 1.363 g/cm³[3]

Synthesis of the Core and its Derivatives

The synthesis of the 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core and its subsequent derivatization are critical steps in the drug discovery process.

General Synthesis of Benzimidazolone Derivatives

A general synthetic approach to benzimidazolone derivatives is outlined below. This multi-step process typically starts from a substituted o-phenylenediamine, which undergoes cyclization to form the benzimidazolone core. Subsequent functional group manipulations, such as nitration followed by reduction, yield the key amino intermediate.

G cluster_synthesis General Synthetic Workflow A Substituted o-Phenylenediamine B Cyclization (e.g., Urea, CDI) A->B C Benzimidazol-2-one Core B->C D Nitration (HNO3/H2SO4) C->D E Nitro-Benzimidazol-2-one D->E F Reduction (e.g., SnCl2, H2/Pd-C) E->F G Amino-Benzimidazol-2-one F->G H N-Alkylation (e.g., CH3I, K2CO3) G->H I N,N'-Dialkyl-Amino- Benzimidazol-2-one H->I J Further Derivatization (e.g., Amide Coupling, Suzuki Coupling) I->J K Target Compound Library J->K

A generalized synthetic workflow for benzimidazolone derivatives.
Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a representative synthesis of a nitro-substituted benzimidazol-2-one, a common intermediate.

Materials:

  • 1,3-dihydro-2H-benzimidazol-2-one

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (H₂SO₄, 98%)

  • Ice/water bath

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add 33.3 g (0.33 mol) of KNO₃ in small portions to 100 mL of concentrated H₂SO₄ while stirring and cooling in an ice/water bath to maintain a temperature of 5 °C.[4][5]

  • Once a homogenous nitration mixture is obtained, add 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one in small portions, ensuring the temperature is controlled.[4][5]

  • After the addition is complete, slowly warm the reaction mixture to 60 °C over 1 hour.[4][5]

  • Maintain the reaction at 60 °C for an additional 2 hours.[5]

  • Carefully pour the reaction mixture over crushed ice and collect the precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the nitro-benzimidazol-2-one derivative.

Application in Drug Discovery: Key Biological Targets

Derivatives of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one have shown significant promise as inhibitors of key proteins implicated in cancer and immune regulation.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[6] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers.[6]

Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[7]

cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 Ligand Binding FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription STAT->Transcription Inhibitor Benzimidazolone FGFR Inhibitor Inhibitor->P1

Simplified FGFR signaling cascade and the point of inhibition.

The benzimidazolone scaffold has been successfully utilized to develop potent and selective FGFR inhibitors. A notable example is CH5183284/Debio 1347, an orally available and selective inhibitor of FGFR1, 2, and 3.[8] While not directly synthesized from the title precursor, its structure highlights the potential of the benzimidazole core in targeting FGFRs.

Table 2: Biological Activity of Representative FGFR Inhibitors with Benzimidazole Scaffolds

CompoundTargetIC₅₀ (nM)Cell-based Assay (Cell Line)IC₅₀ (nM)Reference
CH5183284/Debio 1347 FGFR19.3SNU-16 (FGFR2 amp)59[9][10]
FGFR27.6KATO III (FGFR2 amp)73[9][10]
FGFR322NCI-H520 (FGFR1 amp)19[9][10]
Compound 19 FGFR21.8KATOIII (FGFR2 amp)24[11]
FGFR32.0Ba/F3 (TEL-FGFR3)16[11]
Ecto-5'-nucleotidase (CD73)

CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine, a potent immunosuppressive molecule.[12] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, allowing cancer cells to evade immune destruction.[12]

CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Adenosine then binds to its receptors (e.g., A2A) on immune cells, such as T cells and natural killer (NK) cells, leading to an increase in intracellular cAMP and subsequent suppression of their anti-tumor functions.[13]

cluster_cd73 CD73-Adenosine Signaling Pathway ATP Extracellular ATP CD39 CD39 ATP->CD39 AMP AMP CD39->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor (on T cell) Adenosine->A2AR AC Adenylyl Cyclase A2AR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ImmuneSuppression Immune Suppression (↓ T cell activity) PKA->ImmuneSuppression Inhibitor Benzimidazolone CD73 Inhibitor Inhibitor->CD73

The CD73-adenosine immunosuppressive pathway.

The development of small molecule inhibitors of CD73 is an active area of research in immuno-oncology. The benzimidazolone scaffold is a promising starting point for the design of non-nucleotide CD73 inhibitors.

Table 3: Biological Activity of Representative CD73 Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
A-001421 human CD730.04Enzymatic[14]
mouse CD731.0Enzymatic[14]
Compound [I] human CD73< 10Enzymatic[15]
human CD73< 1Cell-based (U-87 MG)[15]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the biological evaluation of novel compounds derived from the 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one precursor.

Protocol for FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to the ATP-binding site of an FGFR kinase.[16]

Materials:

  • FGFR kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (serially diluted)

  • Assay buffer

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a 3x concentrated solution of the test compound in the assay buffer.

  • Prepare a 3x concentrated mixture of the FGFR kinase and the europium-labeled antibody in the assay buffer.

  • Prepare a 3x concentrated solution of the kinase tracer in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution to each well.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Protocol for CD73 Enzymatic Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.[3]

Materials:

  • Recombinant human CD73

  • Adenosine monophosphate (AMP)

  • Test compound (serially diluted)

  • CD73 assay buffer

  • Malachite Green Phosphate Detection Reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound to the "Inhibitor" wells. To the "Enzyme Control" wells, add 25 µL of assay buffer with the same solvent concentration.

  • Add 25 µL of diluted CD73 enzyme to the "Inhibitor" and "Enzyme Control" wells. Add 25 µL of assay buffer to the "No Enzyme Control" wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the AMP substrate solution to all wells.

  • Incubate the plate at 37°C for 10-30 minutes.

  • Stop the reaction by adding the Malachite Green Phosphate Detection Reagent to each well.

  • Incubate at room temperature for 10-20 minutes for color development.

  • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Subtract the background absorbance (from "No Enzyme Control" wells) and calculate the percent inhibition for each concentration of the test compound to determine the IC₅₀ value.

Protocol for Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.[17]

Materials:

  • Cancer cell line of interest (e.g., SNU-16 for FGFR2-amplified gastric cancer)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a highly valuable and versatile precursor in the field of drug discovery. Its unique structural features provide a solid foundation for the synthesis of a diverse range of derivatives with potent and selective inhibitory activity against key therapeutic targets. The successful development of compounds targeting FGFR and the emerging potential for CD73 inhibition underscore the significance of the benzimidazolone scaffold.

Future research should focus on expanding the library of derivatives from this core, exploring novel synthetic methodologies to enhance efficiency and diversity. Further elucidation of the structure-activity relationships through computational modeling and experimental screening will guide the rational design of next-generation inhibitors with improved efficacy and drug-like properties. The continued exploration of the therapeutic potential of these compounds, both as single agents and in combination therapies, holds great promise for the development of innovative treatments for cancer and other diseases.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: An Application Note

This document provides a comprehensive, four-step synthesis protocol for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a valuable intermediate for pharmaceutical and materials science research. The synthesis co...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, four-step synthesis protocol for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a valuable intermediate for pharmaceutical and materials science research. The synthesis commences with the formation of the benzimidazolone core, followed by nitration, N-methylation, and concludes with the reduction of the nitro group to the desired amine.

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in anti-cancer therapies. The title compound, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, serves as a key building block for the synthesis of more complex molecules targeting various signaling pathways. This protocol details a reliable and reproducible method for its preparation.

Overall Synthesis Workflow

The synthesis is a four-step process starting from readily available commercial reagents.

Synthesis_Workflow A o-Phenylenediamine + Urea B 1,3-dihydro-2H- benzimidazol-2-one A->B Step 1: Cyclization C 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one B->C Step 2: Nitration D 1,3-Dimethyl-5-nitro-1,3- dihydro-2H-benzimidazol-2-one C->D Step 3: Methylation E 5-Amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one D->E Step 4: Reduction

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

This step involves the cyclization of o-phenylenediamine with urea to form the core benzimidazolone ring structure.

Materials:

  • o-Phenylenediamine

  • Urea

  • Water

  • Nitrogen gas

  • Autoclave or pressure vessel

Procedure:

  • In a pressure vessel, combine o-phenylenediamine and urea in a molar ratio of approximately 1:1.1 to 1:1.5 in water.

  • Flush the vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to between 140-160 °C with stirring. The reaction will generate ammonia, leading to an increase in pressure.

  • Maintain the temperature and stirring for 3-5 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with water until the washings are neutral (pH ~6.5-7.0).

  • Dry the product to obtain 1,3-dihydro-2H-benzimidazol-2-one as a solid.

ParameterValueReference
Reactants o-Phenylenediamine, Urea[1]
Solvent Water[1]
Temperature 140-160 °C[1]
Reaction Time 3-5 hours[1]
Typical Yield Good[1]
Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the nitration of the benzimidazolone ring at the 5-position using nitric acid.

Materials:

  • 1,3-dihydro-2H-benzimidazol-2-one

  • Nitric acid (aqueous solution, e.g., 16-26% by weight)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, add an aqueous solution of nitric acid.

  • While stirring, add 1,3-dihydro-2H-benzimidazol-2-one portion-wise to the nitric acid solution. The temperature should be controlled, typically between 30-50 °C.

  • Once the addition is complete, continue stirring at a controlled temperature (e.g., 50-75 °C) for approximately 2 hours. The nitro product will begin to precipitate.[2]

  • To improve filterability, the mixture can be heated to around 90 °C for a short period (e.g., 30 minutes) and then cooled to room temperature.[2]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

ParameterValueReference
Reactant 1,3-dihydro-2H-benzimidazol-2-one[2]
Reagent Aqueous Nitric Acid (16-26%)[2]
Temperature 30-75 °C[2]
Reaction Time 2-3 hours[2]
Typical Yield 96-98%[2]
Step 3: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This step involves the N,N'-dimethylation of the nitro-benzimidazolone.

Materials:

  • 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB) - Phase Transfer Catalyst

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in DMF, add potassium carbonate and a catalytic amount of TBAB.

  • Add an excess of the methylating agent (e.g., methyl iodide) to the stirred mixture.

  • Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts.

  • Remove the DMF solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

ParameterValueReference
Reactant 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one[3]
Reagents Methyl iodide, K₂CO₃, TBAB[3]
Solvent DMF[3]
Temperature Room Temperature[3]
Reaction Time ~6 hoursAdapted from similar alkylations
Typical Yield Not specified, but generally good[3]
Step 4: Synthesis of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

  • 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

ParameterValueReference
Reactant 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-oneGeneral Procedure
Catalyst 10% Palladium on Carbon[4]
Hydrogen Source H₂ gas (balloon pressure)[4]
Solvent Methanol or Ethanol[4]
Temperature Room Temperature[4]
Reaction Time Overnight[4]
Typical Yield HighGeneral for nitro group reduction

Application in Drug Discovery: Targeting Kinase Signaling Pathways

While the specific biological target of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not extensively documented, the benzimidazolone scaffold is a well-established core structure in the design of kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways, such as the Raf/MEK/ERK pathway, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Benzimidazole derivatives have been successfully developed as inhibitors of key kinases within this pathway.[5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Benzimidazolone-based Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibitor->ERK

Caption: Representative Raf/MEK/ERK signaling pathway often targeted by benzimidazolone-based kinase inhibitors.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) can activate the RAS protein, initiating a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK then translocates to the nucleus to regulate transcription factors, leading to cellular responses like proliferation. Benzimidazolone-based compounds can be designed to inhibit key kinases in this pathway, thereby blocking the signal and preventing uncontrolled cell growth. The amino group on the title compound provides a key synthetic handle for further elaboration to develop such potent and selective kinase inhibitors.

References

Application

Application Note: HPLC Analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Introduction 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The described method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle

The method utilizes reverse-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is quantified based on its peak area in the chromatogram, which is proportional to its concentration.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Reference standard of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in a suitable solvent (e.g., methanol or the initial mobile phase) followed by filtration through a 0.45 µm filter is generally sufficient. For drug products, a more complex extraction procedure may be required to remove excipients that could interfere with the analysis.

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 10 µg/mL working standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

6. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis on the data. The concentration of the analyte in the samples can then be determined from the calibration curve using the measured peak area.

Data Presentation

The quantitative performance of this HPLC method is summarized in the following table. (Note: The following data are representative and should be verified experimentally).

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Workflow for the HPLC analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship and influence of different HPLC parameters on the final analytical result.

logical_relationship cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Settings cluster_output Performance Metrics MP_Comp Composition (A:B ratio) Retention Retention Time MP_Comp->Retention Resolution Resolution MP_Comp->Resolution MP_pH pH (Formic Acid) MP_pH->Retention PeakShape Peak Shape MP_pH->PeakShape Col_Chem Stationary Phase (C18) Col_Chem->Retention Col_Chem->Resolution Col_Dim Dimensions (L x ID, Particle Size) Col_Dim->Resolution Col_Dim->PeakShape FlowRate Flow Rate FlowRate->Retention Temp Temperature Temp->Retention Temp->PeakShape InjVol Injection Volume Sensitivity Sensitivity (LOD/LOQ) InjVol->Sensitivity Detection UV Wavelength Detection->Sensitivity

Caption: Interplay of HPLC parameters affecting analytical performance.

Method

Application Note: A Validated LC-MS/MS Assay for the Quantification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a novel compound with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required for its quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and reproducibility.[1] This application note details a validated LC-MS/MS assay for the determination of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in human plasma. The method is based on a straightforward protein precipitation for sample preparation and a fast chromatographic run, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (purity >99%)

  • Internal Standard (IS): 5-amino-1,3-dimethyl-d6-1,3-dihydro-2H-benzimidazol-2-one (isotopically labeled, purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) or equivalent[2]

Standard and Quality Control (QC) Sample Preparation

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards were prepared by spiking blank human plasma to achieve concentrations ranging from 1 to 2000 ng/mL. Quality control samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation

A simple protein precipitation method was employed for sample extraction.[2] To 50 µL of plasma sample, 150 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.[3] The supernatant (100 µL) was transferred to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnACE® Excel™ C18 (2 μm, 50 × 2.1 mm)[2]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: m/z 178.1 -> 134.1 Internal Standard: m/z 184.1 -> 140.1
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Declustering Potential (DP)80 V
Entrance Potential (EP)10 V
Collision Energy (CE)25 V
Collision Cell Exit Potential (CXP)12 V

Results and Discussion

Method Validation

The assay was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. A linear regression with a 1/x² weighting factor was used to fit the data, and the correlation coefficient (r²) was consistently >0.99. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results are summarized in Table 3. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable range.[2]

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ18.5-3.29.8-1.5
Low QC36.21.87.52.4
Mid QC1504.1-0.55.3-0.9
High QC15003.52.14.81.7

Recovery

The extraction recovery of the analyte was determined at three QC levels by comparing the peak areas of extracted samples with those of unextracted standards. The average recovery was found to be consistent and reproducible.

Table 4: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
Low QC392.8
Mid QC15095.1
High QC150094.5

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a 1 mg/mL stock solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in methanol.

  • Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions.

  • Spike blank human plasma with the working solutions to achieve the final calibration standard concentrations (1, 5, 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Prepare QC samples at LLOQ (1 ng/mL), Low (3 ng/mL), Mid (150 ng/mL), and High (1500 ng/mL) concentrations in a similar manner from a separate stock solution.

Protocol 2: Plasma Sample Extraction
  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex the tube for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Visualizations

experimental_workflow start Start: Human Plasma Sample spiking Spike Plasma with Analyte & IS start->spiking standards_qcs Prepare Calibration Standards & QC Samples standards_qcs->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection separation Chromatographic Separation lc_injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis end End: Concentration Data data_analysis->end

Caption: Experimental workflow for the LC-MS/MS quantification of the analyte.

logical_relationship cluster_lcms LC-MS/MS Analysis analyte 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (in plasma) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep lc_ms LC-MS/MS System sample_prep->lc_ms lc Liquid Chromatography (Separation) ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms result Quantitative Result (Concentration) ms->result

References

Application

Application Notes and Protocols for the Evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the anticancer effects of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is limited in publicly available li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer effects of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is limited in publicly available literature. The following application notes and protocols are based on the broader class of benzimidazole derivatives, which have shown significant potential as anticancer agents.[1][2] These protocols provide a general framework for evaluating the potential of novel compounds like 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][3] Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to the modulation of key cellular processes involved in cancer progression.[4] Members of the benzimidazole family have been shown to exert their anticancer effects through multiple mechanisms, such as inhibition of protein kinases (e.g., FGFR), disruption of microtubule polymerization, and modulation of epigenetic targets.[5] This document provides a comprehensive guide for the initial in vitro evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a member of the aminobenzimidazolone family, in various cancer cell lines.

Potential Mechanisms of Action of Benzimidazole Derivatives

Benzimidazole-based compounds have been reported to target several key signaling pathways implicated in cancer development and progression. The potential mechanisms of action for a novel aminobenzimidazolone derivative could involve one or more of the following:

  • Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[5][6]

  • Microtubule Disruption: Certain benzimidazoles interfere with the polymerization of tubulin, a critical component of microtubules, leading to cell cycle arrest and apoptosis.[1]

  • Epigenetic Modulation: Some derivatives have been found to inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that can suppress tumor growth.[7]

  • Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][8]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress by increasing the levels of ROS, which can lead to DNA damage and cell death.[4][8]

Data Presentation: Efficacy of Benzimidazole Derivatives in Cancer Cell Lines

The following tables summarize representative quantitative data for various benzimidazole derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the potency of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Table 1: IC50 Values of Representative Benzimidazole Derivatives in Various Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-OxadiazoleCompound 54aHeLa (Cervical)0.224[3]
Benzimidazole-OxadiazoleCompound 54bHeLa (Cervical)0.205[3]
Benzimidazole-OxadiazoleCompound 61HeLa (Cervical)4.68[4]
Benzimidazole-OxadiazoleCompound 61MCF-7 (Breast)4.16[4]
Benzimidazole-OxadiazoleCompound 61A549 (Lung)5.40[4]
Benzimidazole-TriazoleCompound 18A549 (Lung)0.63[4]
Benzimidazole-TriazoleCompound 18MCF-7 (Breast)1.3[4]
Benzimidazole-PyrazoleCompound 28MCF-7 (Breast)2.2 - 11.9[4]
Benzimidazole-PyrazoleCompound 28A549 (Lung)2.2 - 11.9[4]
Sirtuin InhibitorBZD9L1HCT116 (Colorectal)16.82[1]
Sirtuin InhibitorBZD9L1HT-29 (Colorectal)20.11[1]

Table 2: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

CompoundCancer Cell LineEffectObservationReference
MBICCervical Cancer CellsCell Cycle ArrestG2/M Phase Arrest[1]
Compound 8MCF-7 (Breast)Cell Cycle ArrestG2/M and S Phase Arrest[4]
Compound 18VariousApoptosis InductionSub-G1 Phase Arrest[4]
BZD9L1Colorectal Cancer CellsApoptosis InductionIncreased Apoptotic Cells[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro anticancer activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways targeted by benzimidazole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation start Cancer Cell Lines viability Cell Viability Assay (MTT, SRB) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant western_blot Western Blot (Signaling Proteins) cell_cycle->western_blot pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis conclusion Conclusion on In Vitro Efficacy ic50->conclusion apoptosis_quant->conclusion pathway_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazolone 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one (Hypothesized) Benzimidazolone->EGFR EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway Compound Benzimidazole Derivative ROS ROS Generation Compound->ROS Bax Bax (pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzimidazoles.

References

Method

Application of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a CD73 Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a pivotal role in tumor immune evasion. It is the final en...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a pivotal role in tumor immune evasion. It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][2] Within the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive molecule, inhibiting the function of various immune cells, including T cells and natural killer (NK) cells.[3] This suppression of the anti-tumor immune response allows cancer cells to proliferate and metastasize. Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in oncology.

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a small molecule belonging to the benzimidazolone class of compounds. While this specific molecule is noted as a reagent in the discovery of non-nucleotide small molecule inhibitors of CD73, public domain data on its direct inhibitory activity against CD73 is limited. This document provides detailed application notes and protocols for the evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and other benzimidazole-based compounds as potential CD73 inhibitors. The protocols outlined herein are applicable for in vitro biochemical and cell-based assays, as well as for in vivo preclinical studies.

Data Presentation

The following tables present representative quantitative data for potent CD73 inhibitors, including those with a benzimidazole scaffold. This data is provided for comparative purposes and as a guide for interpreting results obtained for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Table 1: In Vitro Biochemical Activity of Representative CD73 Inhibitors

Compound Name/IDCompound ClassRecombinant Human CD73 IC50 (nM)Recombinant Murine CD73 IC50 (nM)Mechanism of InhibitionReference
AB-680 (Quemliclustat)Nucleotide Analog0.0430.008Reversible, Selective[4]
ORIC-533Small Molecule--Orally Bioavailable[5]
Compound 73Non-nucleotide12-Competitive[6]
Compound 74Non-nucleotide19-Competitive[6]
XC-121H,3H-dihydro-2,4-pyrimidinone12.36 (soluble), 1.29 (membrane-bound)--[7]

Table 2: Cellular Activity of Representative CD73 Inhibitors

Compound Name/IDCell LineAssayCellular IC50 (nM)Reference
AB-680 (Quemliclustat)CHO cellsAdenosine Production0.070[4]
AB-680 (Quemliclustat)Human CD8+ T CellsAdenosine Production0.66[4]
AB-680 (Quemliclustat)Human PBMCsAdenosine Production0.011[4]

Table 3: In Vivo Efficacy of Representative CD73 Inhibitors in Syngeneic Tumor Models

Compound Name/IDTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
OleclumabMC38, B16F1010-20 mg/kg, i.p., twice a week-[5]
Quemliclustat (AB680)-Oral gavage-[5]
ORIC-533Multiple myeloma modelsOral gavageSignificant lysis of myeloma cells[5]
XC-12CT26135 mg/kg, oral74[7]

Signaling Pathways and Experimental Workflows

CD73 Signaling Pathway

The following diagram illustrates the canonical pathway of adenosine production in the tumor microenvironment, which is the target of CD73 inhibitors.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor/Immune Cell ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR Binding Inhibitor 5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one Inhibitor->CD73 Inhibition CD39->AMP CD73->Adenosine Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: CD73 signaling pathway in the tumor microenvironment.
Experimental Workflow for CD73 Inhibition Assays

The diagram below outlines a general workflow for evaluating a potential CD73 inhibitor.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Recombinant CD73) Cell_Based_Assay Cell-Based Assay (Adenosine Production) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy Syngeneic Tumor Model Efficacy Studies PK_PD->Efficacy Outcome Lead Optimization or Clinical Candidate Selection Efficacy->Outcome Start Compound Synthesis (5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one) Start->Biochemical_Assay

Caption: General experimental workflow for CD73 inhibitor evaluation.

Experimental Protocols

Protocol 1: In Vitro Biochemical CD73 Activity Assay (Malachite Green Assay)

This protocol is for determining the direct inhibitory effect of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one on the enzymatic activity of recombinant CD73. The assay measures the inorganic phosphate (Pi) produced from the hydrolysis of AMP.

Materials:

  • Recombinant human or murine CD73 enzyme

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Adenosine 5'-monophosphate (AMP)

  • CD73 Assay Buffer (e.g., 20 mM Tris, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in CD73 Assay Buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of CD73 Assay Buffer to the "No Enzyme Control" wells.

    • Add 25 µL of diluted CD73 enzyme to the "Enzyme Control" and "Inhibitor" wells.

    • Add 25 µL of the serially diluted inhibitor to the "Inhibitor" wells. For the "Enzyme Control" wells, add 25 µL of assay buffer containing the same concentration of solvent used for the inhibitor.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of AMP solution (prepared in CD73 Assay Buffer) to all wells to initiate the reaction. The final volume should be 75 µL.

  • Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 100 µL of Malachite Green reagent to all wells to stop the reaction. Incubate for 15-20 minutes at room temperature for color development.

  • Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "No Enzyme Control" from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the "Enzyme Control". Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cell-Based Adenosine Production Assay

This protocol measures the ability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to inhibit CD73 activity on the surface of cancer cells. The human breast cancer cell line MDA-MB-231 is recommended due to its high endogenous expression of CD73.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • AMP

  • Assay Buffer (e.g., Tris-buffered saline)

  • 96-well cell culture plate

  • LC-MS/MS or a commercial adenosine detection kit

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that allows for a confluent monolayer after 24 hours of incubation.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted inhibitor or vehicle control to the respective wells and incubate for 1 hour at 37°C.

  • Adenosine Production: Add AMP to each well to a final concentration of 50 µM and incubate for 2 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Adenosine Quantification: Measure the concentration of adenosine in the supernatant using a validated method such as LC-MS/MS or a commercially available adenosine assay kit.

  • Data Analysis: Calculate the percentage of inhibition of adenosine production for each inhibitor concentration. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure to evaluate the in vivo antitumor activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Materials:

  • Syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice)

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Vehicle for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inoculate a specified number of tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of 6-8 week old female mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups, which should include:

    • Vehicle control

    • Inhibitor monotherapy

    • Positive control (e.g., an established anti-cancer agent)

    • Combination therapy (e.g., inhibitor with an anti-PD-1 antibody)

  • Compound Administration: Formulate the inhibitor for in vivo administration (e.g., oral gavage, intraperitoneal injection) and administer according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions 2-3 times per week with calipers and calculate tumor volume using the formula: (length x width²)/2.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition. Continue treatment and tumor measurements for a defined period (e.g., 21-28 days).

    • Secondary Endpoint: Overall survival. Monitor a separate cohort of mice until a survival endpoint is reached.

  • Pharmacodynamic Analysis: At the end of the study, tumors and blood can be collected to analyze biomarkers of CD73 inhibition, such as adenosine levels in the tumor microenvironment and changes in immune cell populations.

  • Data Analysis: Compare tumor growth and survival between the different treatment groups. Analyze pharmacodynamic markers to confirm target engagement.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a potential CD73 inhibitor. By following these detailed methodologies, researchers can effectively characterize the biochemical and cellular activity of this compound and evaluate its therapeutic potential in preclinical models of cancer. The structured data tables and diagrams serve as valuable resources for data interpretation and experimental design in the development of novel CD73-targeted cancer immunotherapies.

References

Application

Application Notes and Protocols for the Development of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives as FGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, through genetic alterations such as mutations, amplifications, or fusions, is a known driver in various cancers. Consequently, FGFR has emerged as a key therapeutic target in oncology. This document provides detailed application notes and protocols for the development and evaluation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives as potential FGFR inhibitors. The benzimidazolone core serves as a versatile scaffold for designing potent and selective kinase inhibitors.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_inactive FGFR (Inactive) FGF->FGFR_inactive Binding & Dimerization FGFR_active FGFR Dimer (Phosphorylated) FGFR_inactive->FGFR_active Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazol-2-one Derivative Inhibitor->FGFR_active Inhibition

FGFR Signaling Pathway and Inhibition.

Experimental Workflow

The development of novel FGFR inhibitors follows a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_lead_optimization Lead Optimization Synthesis Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Derivatives Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay IC50_determination Determine IC50 values Kinase_Assay->IC50_determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT/MTS) IC50_determination->Cell_Proliferation Target_Engagement Target Engagement Assay (Western Blot for pFGFR) IC50_determination->Target_Engagement GI50_determination Determine GI50 values Cell_Proliferation->GI50_determination Downstream_Signaling Analyze Downstream Signaling Inhibition Target_Engagement->Downstream_Signaling SAR_Analysis Structure-Activity Relationship (SAR) Analysis GI50_determination->SAR_Analysis Downstream_Signaling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Drug Discovery Workflow for FGFR Inhibitors.

Data Presentation

Quantitative data for newly synthesized compounds should be systematically organized to facilitate structure-activity relationship (SAR) analysis. While specific data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives are not extensively available in the public domain, the following tables present representative data for other benzimidazole-based FGFR inhibitors.

Table 1: Biochemical Inhibitory Activity of Representative Benzimidazole-based FGFR Inhibitors

Compound ID FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
CH5183284 7.7 11 2.2 160 [2]
Compound 7 89 5.2 5.6 351 [3]

| Compound 19 | 27 | 1.8 | 2.0 | 157 |[3] |

Table 2: Cellular Activity of Representative Benzimidazole-based FGFR Inhibitors

Compound ID Cell Line FGFR Alteration Cell Proliferation GI50 (nM) pFGFR Inhibition IC50 (nM) Reference
CH5183284 SNU-16 FGFR2 Amplification 13 11 [2]
CH5183284 RT112/84 FGFR3-TACC3 Fusion 20 18 [2]
Compound 7 Ba/F3-TEL-FGFR3 FGFR3 Fusion - 70 [3]

| Compound 19 | Ba/F3-TEL-FGFR3 | FGFR3 Fusion | 16 | - |[3] |

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol outlines a potential synthetic route starting from 4-nitro-1,2-phenylenediamine.

Step 1: Synthesis of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., dioxane), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

  • To a solution of the product from the previous step in a polar aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product. Purify by column chromatography to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Reduction to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Dissolve 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Protocol 2: Biochemical FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, 2, 3, or 4)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of FGFR enzyme solution (prepared in Kinase Assay Buffer) to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., SNU-16, RT112/84)

  • Complete cell culture medium

  • Test compounds (serially diluted in culture medium)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.

Protocol 4: Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of the test compounds on FGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR alteration

  • Complete cell culture medium

  • Test compounds

  • FGF ligand (if necessary to stimulate FGFR activity)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pFGFR (e.g., Tyr653/654), anti-total FGFR

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • If required, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • If necessary, stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF19) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pFGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an anti-total FGFR antibody and a loading control antibody (e.g., GAPDH or β-actin).

  • Quantify the band intensities and normalize the pFGFR signal to the total FGFR signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for the inhibition of FGFR phosphorylation.

References

Method

Application Note and Protocol: Studying the Antimicrobial Activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microorganisms.[3] The antimicrobial potential of benzimidazole derivatives has been demonstrated against a range of bacterial and fungal pathogens, with some compounds acting by inhibiting crucial cellular processes like nucleic acid synthesis or cell wall formation.[1][4][5] This document provides a detailed protocol for evaluating the antimicrobial activity of a specific derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

The protocols outlined below are based on established and standardized methods, primarily the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion (Kirby-Bauer) method for assessing antimicrobial susceptibility.[6][7][8][9][10] These methods are fundamental in the preliminary screening and characterization of novel antimicrobial agents.

Hypothetical Mechanism of Action

While the precise mechanism of action for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is yet to be elucidated, many benzimidazole derivatives are known to interfere with essential bacterial processes. One postulated mechanism involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and repair.[5][11] By binding to this enzyme, the compound can induce breaks in the bacterial chromosome, leading to cell death.

G cluster_pathway Postulated Antibacterial Mechanism A 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Replication and Repair B->C Leads to D Bacterial Cell Death C->D Results in

Caption: Postulated mechanism of action for the test compound.

Experimental Protocols

The following sections provide detailed methodologies for assessing the antimicrobial activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][12]

Materials:

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Sterile 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard[14]

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[15]

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[14]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.[14]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).[13]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the appropriate dilution of the test compound to each well of the 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[13]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[9] The growth control well should show turbidity, and the sterility control well should remain clear.[13]

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Test Compound C Inoculate 96-well Plate with Compound and Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[6][16]

Materials:

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Sterile 6-mm paper disks[6]

  • Mueller-Hinton Agar (MHA) plates[17]

  • Bacterial strains (as in Protocol 1)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[17]

  • Sterile forceps[16]

  • Incubator (37°C)[17]

  • Metric ruler[17]

Procedure:

  • Preparation of Test Disks:

    • Impregnate sterile 6-mm paper disks with a known concentration of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[17]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[16]

    • Remove excess inoculum by pressing the swab against the inside of the tube.[16]

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[17]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[6]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[16]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[18]

    • Gently press each disk to ensure complete contact with the agar surface.[18]

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.[17]

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a metric ruler.[17]

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.

G cluster_workflow Agar Disk Diffusion Workflow A Prepare Bacterial Lawn on Mueller-Hinton Agar B Place Impregnated Disks on Agar Surface A->B C Incubate at 37°C for 16-24 hours B->C D Measure Zone of Inhibition (mm) C->D

References

Application

Application Notes and Protocols: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the proposed use of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a corrosi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the proposed use of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct studies on this specific compound are not extensively available, its structural features, including the benzimidazole core and the amino functional group, suggest a strong potential for effective corrosion inhibition. Benzimidazole derivatives are well-documented as efficient corrosion inhibitors due to their ability to adsorb onto metal surfaces, forming a protective barrier.[1][2][3][4][5][6][7][8] This document outlines a plausible synthesis route, a proposed mechanism of action, and detailed experimental protocols for evaluating its performance using standard electrochemical and surface analysis techniques. Exemplary data is provided to guide researchers in their investigations.

Proposed Synthesis

A plausible synthetic route for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be adapted from known methods for similar benzimidazolone structures. A suggested two-step process is outlined below:

  • N,N'-dimethylation of 4-nitro-1,2-phenylenediamine: This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

  • Reductive cyclization: The resulting N,N'-dimethyl-4-nitro-1,2-phenylenediamine can then be subjected to reductive cyclization. The nitro group is first reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The subsequent cyclization to form the benzimidazolone ring can be accomplished by reacting the resulting triamine with a carbonyl source like urea or 1,1'-carbonyldiimidazole (CDI).[9]

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one on a metal surface, such as mild steel in an acidic solution, is proposed to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be described by the following key interactions:

  • Physisorption: In an acidic medium, the nitrogen atoms of the benzimidazole ring and the exocyclic amino group can become protonated. These positively charged species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acidic solution, e.g., Cl-).

  • Chemisorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring can be shared with the vacant d-orbitals of the iron atoms on the metal surface, leading to the formation of coordinate covalent bonds.

  • Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal surface from the corrosive environment. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Benzimidazole derivatives are often classified as mixed-type inhibitors.[3][4][5]

Corrosion Inhibition Mechanism cluster_1 Metal Surface (Mild Steel) cluster_2 Inhibitor Molecule H+ H+ Fe Fe H+->Fe Cathodic Reaction (Hydrogen Evolution) Cl- Cl- Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Metal Dissolution) Inhibitor 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one Inhibitor->Fe Adsorption (Physisorption & Chemisorption)

Caption: Proposed mechanism of corrosion inhibition.

Experimental Protocols

To evaluate the efficacy of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a corrosion inhibitor, the following standard experimental protocols are recommended.

Materials and Sample Preparation
  • Working Electrode: Mild steel coupons of a specific composition (e.g., ASTM A36) and dimensions. The coupons should be mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with deionized water, and dried before each experiment.

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a common medium for testing corrosion inhibitors for steel.

  • Inhibitor Solutions: Prepare a stock solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in the corrosive medium and then prepare a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) by serial dilution.

Weight Loss Method

The weight loss method is a simple and reliable technique for determining the average corrosion rate.[10][11][12][13][14]

Procedure:

  • Weigh the prepared mild steel coupons accurately.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing HCl, antimony trioxide, and stannous chloride), rinse with deionized water and acetone, and dry.

  • Weigh the cleaned coupons again.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

  • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[15][16][17][18] A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

This technique is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Procedure:

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the logarithm of the current density versus the applied potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[19][20][21][22][23]

Procedure:

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ct₀ is the charge transfer resistance in the absence of the inhibitor and R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.

Experimental_Workflow cluster_methods Corrosion Evaluation Methods cluster_electrochem cluster_surface A Sample Preparation (Mild Steel Coupons) C Weight Loss Method A->C D Electrochemical Measurements A->D E Surface Analysis A->E B Preparation of Corrosive Medium and Inhibitor Solutions B->C B->D I Data Analysis and Inhibition Efficiency Calculation C->I F Potentiodynamic Polarization D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Scanning Electron Microscopy (SEM) E->H F->I G->I J Mechanism Interpretation H->J I->J

Caption: General experimental workflow for inhibitor evaluation.

Surface Analysis

Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor. This provides qualitative evidence of the protective film formation.

Exemplary Data Presentation

The following tables provide examples of how the quantitative data from the experiments can be structured for easy comparison.

Table 1: Exemplary Weight Loss Data for Mild Steel in 1 M HCl with Different Inhibitor Concentrations

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
0.175.16.2550.0
0.530.02.580.0
1.015.01.2590.0
5.09.00.7594.0
10.07.50.62595.0

Table 2: Exemplary Potentiodynamic Polarization Data

Inhibitor Concentration (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480120075125-
0.1-4705807212051.7
0.5-4652307011880.8
1.0-4601156811590.4
5.0-455656511294.6
10.0-450506311095.8

Table 3: Exemplary Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.110515052.4
0.526010080.8
1.05257590.5
5.09506094.7
10.012005095.8

digraph "Data_Analysis_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#202124"];

A[label="Experimental Data\n(Weight Loss, Polarization, EIS)"]; B[label="Calculate Corrosion Rate (CR)\nand Corrosion Current Density (icorr)"]; C [label="Calculate Charge Transfer Resistance (Rct)"]; D [label="Calculate Inhibition Efficiency (%IE)\nfor each method"]; E [label="Compare %IE values from\ndifferent methods"]; F [label="Analyze Adsorption Isotherms\n(e.g., Langmuir, Temkin)"]; G [label="Determine Thermodynamic Parameters\n(ΔG°ads, ΔH°ads)"]; H [label="Propose Adsorption Mechanism\n(Physisorption, Chemisorption, Mixed)"];

A -> B; A -> C; B -> D; C -> D; D -> E; A -> F; F -> G; G -> H; E -> H; }

Caption: Logical flow for data analysis and interpretation.

Conclusion

While further experimental validation is required, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a promising candidate for corrosion inhibition based on the established performance of analogous benzimidazole derivatives. The protocols and exemplary data presented in these notes provide a robust framework for researchers to systematically evaluate its effectiveness and elucidate its mechanism of action. Such studies are crucial for the development of new, efficient, and potentially more environmentally friendly corrosion inhibitors.

References

Method

Application Notes &amp; Protocols for the Flow Synthesis of Benzimidazolone Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The synthesis of benzimidazolone derivatives, a core scaffold in many biologically active molecules, can be significantly enhanced thro...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of benzimidazolone derivatives, a core scaffold in many biologically active molecules, can be significantly enhanced through the application of continuous flow chemistry.[1][2] This technology offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.[3][4][5] These notes provide an overview of various flow synthesis setups and detailed protocols for the preparation of benzimidazolone and its derivatives.

Synthesis of Benzimidazol-2-one via CDI-Promoted Cyclocarbonylation in Flow

This method details a flow-based approach for the preparation of the benzimidazol-2-one scaffold using 1,1'-carbonyldiimidazole (CDI) as a cyclocarbonylating agent. The process was successfully translated from batch to flow conditions and optimized using Design of Experiment (DoE).[2]

Experimental Workflow

cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Work-up A o-phenylenediamine in Solvent C Syringe Pumps A->C Stream A B CDI in Solvent B->C Stream B D T-Mixer C->D E Heated Coil Reactor D->E Reaction Mixture F Back Pressure Regulator E->F Crude Product Stream G Product Collection F->G H Solvent Evaporation G->H I Purification H->I

Caption: Workflow for CDI-promoted synthesis of benzimidazol-2-one.

Data Presentation: Optimized Reaction Parameters
ParameterOptimized Value
Temperature80 °C
Residence Time20 minutes
o-phenylenediamine Conc.0.1 M in THF
CDI Concentration0.11 M in THF
Flow Rate (Total)0.5 mL/min
Back Pressure10 bar
Yield >95%
Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M solution of o-phenylenediamine in anhydrous Tetrahydrofuran (THF).

    • Prepare a 0.11 M solution of 1,1'-carbonyldiimidazole (CDI) in anhydrous THF.

  • System Setup:

    • Set up a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

    • Ensure all connections are secure and the system is leak-proof.

    • Set the coil reactor temperature to 80 °C and the back-pressure regulator to 10 bar.

  • Reaction Execution:

    • Load the o-phenylenediamine and CDI solutions into separate syringes and place them on the syringe pumps.

    • Set the flow rate for each pump to 0.25 mL/min for a total flow rate of 0.5 mL/min.

    • Pump the reagents through the T-mixer and into the heated coil reactor. The residence time in the reactor will be 20 minutes.

    • Collect the output from the back-pressure regulator in a round-bottom flask.

  • Work-up and Purification:

    • Once the collection is complete, remove the solvent from the collected fraction under reduced pressure.

    • The resulting solid is the crude benzimidazol-2-one.

    • Purify the crude product by recrystallization or column chromatography as needed to obtain the final product with high purity.

Reductive Cyclization for Benzimidazole Synthesis in a Flow Hydrogenator

This protocol describes a one-pot continuous flow method for the synthesis of benzimidazole derivatives via reductive cyclization.[6] The system utilizes an H-Cube Pro™ flow hydrogenator, which combines in-situ hydrogen generation with a heated catalyst cartridge. This method is particularly useful for synthesizing derivatives with functionalities sensitive to traditional reductive cleavage.[6]

Experimental Workflow

cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A o-nitroaniline derivative in Solvent B HPLC Pump A->B C H-Cube Pro™ (H₂ Generation & Heating) B->C Reagent Stream D Catalyst Cartridge (e.g., 5% Pt/C) C->D Hydrogenated & Heated Stream E Product Collection D->E Product Stream F Analysis (HPLC, NMR) E->F

Caption: Workflow for reductive cyclization using an H-Cube Pro™.

Data Presentation: Reaction Parameters for 2-Nitroacetanilide Cyclization
ParameterValue
Substrate2-Nitroacetanilide
Concentration0.1 M in Methanol
Catalyst5% Pt/C
Temperature100 °C
Hydrogen Pressure70 bar
Flow Rate1.0 mL/min
Yield Quantitative (>99%)
Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M solution of the starting o-nitroaniline derivative (e.g., 2-nitroacetanilide) in a suitable solvent such as methanol or ethanol.

  • System Setup:

    • Set up the H-Cube Pro™ system according to the manufacturer's instructions.

    • Install a catalyst cartridge containing 5% Platinum on carbon (Pt/C).

    • Set the system parameters: temperature to 100 °C, hydrogen pressure to 70 bar, and flow rate to 1.0 mL/min.

  • Reaction Execution:

    • Prime the system with the solvent to ensure it is fully filled and pressurized.

    • Switch the inlet to the substrate solution and begin pumping it through the system.

    • The substrate is mixed with in-situ generated hydrogen and passed through the heated catalyst cartridge where reduction and cyclization occur.

    • Collect the product stream as it exits the system.

  • Work-up and Analysis:

    • The collected solution contains the benzimidazole product.

    • Evaporate the solvent under reduced pressure.

    • Analyze the crude product by HPLC, LC-MS, and NMR to confirm identity and purity. For many derivatives, yields are high enough that further purification may not be necessary.[6]

Biocatalytic Synthesis of N-Substituted Benzimidazoles in a Microreactor

This method employs an immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) as a catalyst for the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds in a continuous-flow microreactor.[7] This approach offers mild reaction conditions and high selectivity.[7]

Logical Relationship of Optimized Parameters

cluster_0 Reaction Parameters cluster_1 Optimized Conditions A Solvent D Methanol A->D Determines B Temperature E 45 °C B->E Determines C Residence Time F 35 min C->F Determines G High Yield (76-97%) D->G E->G F->G

References

Application

Application Notes and Protocols: In-vivo Pharmacokinetic Studies of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive guide for conducting in-vivo pharmacokinetic (PK) studies on 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for conducting in-vivo pharmacokinetic (PK) studies on 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one analogs. Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. Understanding their in-vivo behavior is crucial for the development of safe and effective therapeutic agents. These protocols and notes are designed to offer a foundational framework for researchers embarking on the preclinical evaluation of this chemical series.

Data Presentation

A critical aspect of pharmacokinetic analysis is the clear and concise presentation of quantitative data. This allows for straightforward comparison between different analogs and helps in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). The table below serves as a template for summarizing key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs in Rats (Oral Administration, 10 mg/kg)

Compound IDCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)t½ (h)
Analog 18501.5420045003.2
Analog 212001.0650068004.5
Analog 36002.0310033002.8
Analog 49501.5530056003.9

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values should be populated upon study completion.

Experimental Protocols

The following are detailed methodologies for key experiments in an in-vivo pharmacokinetic study. These protocols are based on standard practices and can be adapted based on the specific properties of the test compounds and the research objectives.

Protocol 1: Rodent Pharmacokinetic Study (Oral and Intravenous Administration)

1. Objective: To determine the pharmacokinetic profile of a test analog following a single oral (PO) and intravenous (IV) administration in rats or mice.

2. Materials:

  • Test Analog (e.g., 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one analog)

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water, saline, 10% DMSO/90% PEG400)

  • Male Sprague-Dawley rats (250-300 g) or CD-1 mice (25-30 g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Freezer (-80°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a homogenous suspension or solution of the test analog in the chosen vehicle at the desired concentration.

  • Dosing:

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into K2-EDTA coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test analog in plasma.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analog.

  • Extract the analog from the plasma samples (e.g., via protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using the validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the plasma concentration of the test analog at each time point.

  • Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

Protocol 2: Bioanalytical Method Validation using LC-MS/MS

1. Objective: To validate a bioanalytical method for the accurate and precise quantification of the test analog in a biological matrix (e.g., plasma).

2. Validation Parameters:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Calibration Curve: Determine the relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision). This is assessed at multiple concentration levels (L L O Q, L O Q C, M Q C, H Q C).

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in-vivo pharmacokinetic study.

G cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase formulation Compound Formulation dosing Animal Dosing (PO/IV) formulation->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction Sample Extraction plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (NCA) lcms->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow of an In-vivo Pharmacokinetic Study.

Hypothetical Signaling Pathway

Benzimidazole derivatives are known to interact with various biological targets. The diagram below depicts a hypothetical signaling pathway that could be modulated by a 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one analog, for instance, by inhibiting a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates analog Benzimidazol-2-one Analog analog->kinase2 Inhibits response Cellular Response gene->response

Caption: Hypothetical Kinase Inhibition Pathway.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Final Product

  • Question: My overall yield for the two-step synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from issues in either the nitration or the reduction step. A systematic approach is necessary to identify the root cause.

    • Incomplete Nitration: The nitration of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one may be incomplete.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of high quality and used in the correct stoichiometric ratio. Reaction temperature and time are critical; ensure they are maintained as per the protocol.

    • Suboptimal Reduction: The reduction of the nitro intermediate is a critical step where yield can be lost.

      • Recommendation: Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is generally efficient.[1][2] Ensure the catalyst is active and not poisoned. The reaction should be run under an inert atmosphere with efficient stirring to ensure proper mixing. If using metal/acid reduction (e.g., SnCl2/HCl or Fe/HCl), ensure the metal is finely powdered and activated, and the acid concentration is appropriate.[3]

    • Product Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or crystallization steps.

      • Recommendation: Optimize the pH during aqueous work-up to ensure the amino product is not lost in the aqueous phase. When performing extractions, use an appropriate organic solvent in which the product is highly soluble. For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.

Issue 2: Presence of Unexpected Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC and extra peaks in HPLC/NMR. What are the likely impurities and how can I avoid them?

  • Answer: Impurities can arise from both the nitration and reduction steps. Understanding the potential side reactions is key to minimizing them.

    • Impurities from Nitration:

      • Over-nitration: Formation of dinitro or other polynitrated species can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

      • Recommendation: Maintain strict control over the reaction temperature, typically at or below room temperature. Add the nitrating agent slowly to the solution of the starting material.

    • Impurities from Reduction:

      • Incomplete Reduction: The presence of the nitro starting material or intermediates such as nitroso or hydroxylamine derivatives indicates incomplete reduction.

      • Recommendation: Increase the reaction time, temperature (if appropriate for the chosen method), or the amount of reducing agent/catalyst. Monitor the reaction until the starting material is fully consumed.

      • Side Reactions: The reduction of nitroarenes can sometimes lead to the formation of dimeric impurities like azo and azoxy compounds.[1][4]

      • Recommendation: The choice of reducing agent and reaction conditions can influence the formation of these byproducts. Catalytic hydrogenation often provides a cleaner reduction compared to some metal/acid systems.

    • Degradation of the Product: The amino group in the final product is susceptible to oxidation, which can lead to colored impurities.

      • Recommendation: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Nitration: The electrophilic nitration of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

  • Reduction: The subsequent reduction of the nitro group to an amino group to afford the final product.

Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase method is often suitable.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the starting material, intermediate, and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be exothermic, so it is crucial to control the temperature with an ice bath.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition. The reaction should be conducted in a well-ventilated area or a specialized hydrogenation apparatus.

  • General Precautions: Handle all organic solvents in a fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Hypothetical Impurity Profile in the Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one under Different Reduction Conditions.

ImpurityPotential SourceReduction Method A (Fe/HCl) - Area %Reduction Method B (Pd/C, H₂) - Area %
1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-oneIncomplete Reduction2.5%0.8%
1,3-dimethyl-5-nitroso-1,3-dihydro-2H-benzimidazol-2-oneIncomplete Reduction Intermediate1.2%<0.1%
Bis(1,3-dimethyl-1,3-dihydro-2-oxo-2H-benzimidazol-5-yl)diazene (Azo impurity)Dimerization Side Reaction0.8%<0.1%
Unidentified colored impuritiesOxidation/Degradation1.5%0.5%
Desired Product - 94.0% 98.6%

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (Nitration)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to obtain 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Protocol 2: Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Reduction via Catalytic Hydrogenation)

  • Reaction Setup: To a solution of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen, and then introduce hydrogen gas (typically at 50 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC until the nitro compound is completely consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Visualizations

Synthesis_Pathway Start 1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Nitro 1,3-dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one Start->Nitro Nitration (HNO3, H2SO4) Amino 5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Nitro->Amino Reduction (e.g., Pd/C, H2) Impurity_Formation cluster_nitration Nitration Step cluster_reduction Reduction Step Start 1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Nitro Desired Nitro Product Start->Nitro Controlled Nitration DiNitro Dinitro Impurity Start->DiNitro Over-Nitration (Excess HNO3 / High Temp) Nitro_int Desired Nitro Product Nitroso Nitroso Impurity Nitro_int->Nitroso Incomplete Reduction Azo Azo/Azoxy Impurity Nitro_int->Azo Side Reaction (e.g., with metal/acid) Amino_prod Final Amino Product Nitroso->Amino_prod Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Issues Start->Impurity CheckNitration Check Nitration Step: - Monitor by TLC/HPLC - Check Reagent Quality - Verify Stoichiometry LowYield->CheckNitration Yes CheckReduction Check Reduction Step: - Catalyst Activity - Reaction Conditions - Monitor by TLC/HPLC LowYield->CheckReduction Yes CheckWorkup Check Work-up/ Purification: - Optimize pH - Proper Solvent Choice LowYield->CheckWorkup Yes AnalyzeImpurity Analyze Impurities: - HPLC, MS, NMR Impurity->AnalyzeImpurity NitrationImpurity Nitration-related? (e.g., Dinitro) AnalyzeImpurity->NitrationImpurity ReductionImpurity Reduction-related? (e.g., Nitroso, Azo) AnalyzeImpurity->ReductionImpurity OptimizeNitration Optimize Nitration: - Control Temperature - Slow Reagent Addition NitrationImpurity->OptimizeNitration Yes OptimizeReduction Optimize Reduction: - Change Reducing Agent - Adjust Conditions ReductionImpurity->OptimizeReduction Yes

References

Optimization

Optimizing reaction conditions for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1,3-dimethyl-1,3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem 1: Low or No Yield of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (Nitration Step)

  • Question: My nitration reaction of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is giving a low yield or failing completely. What are the potential causes and how can I resolve this?

  • Answer: Low yields in the nitration step can stem from several factors related to reaction conditions and reagent quality. Here are the primary causes and recommended solutions:

    • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material is crucial. Ensure you are using a sufficient excess of the nitrating agent.

    • Suboptimal Temperature: The reaction temperature significantly influences the rate and efficiency of the nitration. For mixed acid (HNO₃/H₂SO₄) nitrations, maintaining a low temperature (typically 0-10 °C) during the addition of the substrate is critical to prevent unwanted side reactions. For nitrations using KNO₃ in H₂SO₄, the temperature may need to be gradually increased to drive the reaction to completion.

    • Poor Quality Reagents: The purity of the nitric acid and sulfuric acid is important. Use concentrated and, if necessary, freshly opened reagents to avoid issues with water content, which can deactivate the nitrating species.

    • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: Formation of Multiple Products in the Nitration Step

  • Question: I am observing multiple spots on my TLC plate after the nitration reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is likely due to over-nitration or side reactions.

    • Di-nitrated Products: The benzimidazole ring can be susceptible to further nitration, leading to the formation of dinitro-isomers. To minimize this, carefully control the reaction temperature and the amount of nitrating agent. Adding the substrate slowly to the nitrating mixture at a low temperature can improve selectivity.

    • Oxidative Degradation: Strong nitrating conditions can sometimes lead to the oxidation of the benzimidazole core. Using milder nitrating agents or ensuring strict temperature control can mitigate this.

Problem 3: Incomplete Reduction of the Nitro Group

  • Question: The reduction of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is not going to completion, and I have a mixture of starting material and product. How can I improve the conversion?

  • Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions.

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time. Ensure you are using a fresh and high-quality catalyst. The catalyst loading is also important; a typical loading is 5-10 mol% of palladium.

    • Hydrogen Pressure: For catalytic hydrogenation, maintaining an adequate hydrogen pressure is essential. If you are using a balloon, ensure it is sufficiently filled and that there are no leaks in your system. For reactions in a hydrogenation apparatus, ensure the pressure is maintained throughout the reaction.

    • Solvent System: The choice of solvent can impact the reaction rate. A mixture of ethanol and water is often effective as it helps to dissolve both the starting material and the hydrogen gas to some extent.

    • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but be cautious of potential side reactions.

Problem 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. What are the recommended purification methods?

  • Answer: The purification of the final amine can be challenging due to its polarity.

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. It is advisable to perform a preliminary TLC analysis to determine the optimal eluent mixture.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method. Suitable solvents for recrystallization need to be determined experimentally, but polar solvents like ethanol, methanol, or mixtures with water are good starting points.

    • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified amine, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

A1: The most prevalent and well-documented synthetic pathway is a two-step process. The first step involves the nitration of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one. The second step is the reduction of the nitro group to the corresponding amine.

Q2: What are the typical reagents and conditions for the nitration step?

A2: Common nitrating conditions involve the use of a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-10 °C). An alternative method utilizes potassium nitrate in concentrated sulfuric acid, which can sometimes offer better control and safety.

Q3: What are the recommended methods for the reduction of the nitro group?

A3: Catalytic hydrogenation is a highly effective and clean method for reducing the nitro group. This is typically carried out using hydrogen gas with a palladium on activated carbon (Pd/C) catalyst in a solvent such as ethanol or an ethanol/water mixture.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial.

  • Nitration: Nitrating mixtures (especially mixed acid) are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of reagents should be done slowly and with cooling to control the exothermic reaction.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and checked for leaks. Use an inert atmosphere (like nitrogen or argon) to purge the system before introducing hydrogen. The Pd/C catalyst can be pyrophoric when dry and exposed to air, especially after the reaction. It is best to handle it wet with solvent.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and reduction steps. Use an appropriate solvent system that gives good separation between the starting material, intermediate, and product. Staining with a UV lamp is usually sufficient to visualize the aromatic compounds. For more quantitative analysis, HPLC can be used.

Data Presentation

Table 1: Reaction Conditions for the Nitration of Benzimidazolone Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)
5-methyl-1,3-dihydro-2H-benzimidazol-2-oneKNO₃H₂SO₄5, then gradually to 906Not specified
1,3-dihydro-2H-benzimidazol-2-oneKNO₃H₂SO₄Ice bath, then to 60583
Benzimidazolone-(2)HNO₃Water50-75296

Table 2: Reaction Conditions for the Reduction of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

ReagentsCatalystSolventAdditional InformationYield (%)Reference
Hydrogen, Hydrogen Chloride10% Palladium on activated carbonEthanol, WaterThe solution was filtered through celite and concentrated in vacuo.106*[1]

*Note: A yield greater than 100% suggests the presence of residual solvent or impurities in the final product.

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (Nitration)

This protocol is adapted from the nitration of a similar substrate, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Materials:

    • 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

    • Potassium nitrate (KNO₃)

    • Concentrated sulfuric acid (H₂SO₄, 98%)

    • Ice-water bath

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, carefully add potassium nitrate (3.3 equivalents) in small portions to chilled (0-5 °C) concentrated sulfuric acid. Stir until a homogenous solution is obtained.

    • To this stirred solution, add 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, gradually raise the temperature to 60 °C and stir for 2 hours.

    • Further, increase the temperature to 90 °C and maintain for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Reduction)

This is a general protocol for the catalytic hydrogenation of a nitro group.

  • Materials:

    • 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

    • 10% Palladium on activated carbon (Pd/C)

    • Ethanol

    • Water

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • In a hydrogenation flask, dissolve 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a mixture of ethanol and water.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

    • Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon gas (repeat this three times).

    • Introduce hydrogen gas into the flask (either from a balloon or by pressurizing the apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

    • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one step1_reagents KNO₃ / H₂SO₄ start->step1_reagents intermediate 1,3-dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one step1_reagents->intermediate step2_reagents H₂ / Pd-C intermediate->step2_reagents final_product 5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one step2_reagents->final_product

Caption: Overall workflow for the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? nitration_check Nitration Step? start->nitration_check reduction_check Reduction Step? start->reduction_check purification_check Purification Issues? start->purification_check nitration_cause1 Incomplete Reaction nitration_check->nitration_cause1 Yes nitration_cause2 Side Products (TLC) nitration_check->nitration_cause2 Yes nitration_solution1 Increase reaction time/temp Check reagent quality Increase nitrating agent nitration_cause1->nitration_solution1 nitration_solution2 Control temperature strictly Slow substrate addition Use milder conditions nitration_cause2->nitration_solution2 reduction_cause Incomplete Reaction reduction_check->reduction_cause Yes reduction_solution Use fresh catalyst Increase H₂ pressure Optimize solvent/temp reduction_cause->reduction_solution purification_solution Optimize column chromatography Attempt recrystallization Use acid-base extraction purification_check->purification_solution Yes

Caption: Troubleshooting decision tree for the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

References

Troubleshooting

How to improve the solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one for biological assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-amino-1,3-dimethy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in aqueous buffers for my biological assay. What are the known solubility properties of this compound?

A: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is known to be practically insoluble in water.[1][2] Its solubility in common laboratory solvents is summarized in the table below. For most biological assays, direct dissolution in aqueous buffers is not feasible, and a stock solution in an organic solvent is required.

Data Presentation: Solubility Profile

SolventSolubility
N,N-Dimethylformamide (DMF)Very Soluble[1][2]
MethanolSoluble[1][2]
Glacial Acetic AcidSparingly Soluble[1][2]
ChloroformVery Slightly Soluble[1][2]
WaterPractically Insoluble[1][2]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

A: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds.[3][4][5] This occurs because the compound is not soluble in the final aqueous environment. Here are several strategies to address this:

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. It is also crucial to ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can lead to precipitation.[6]

  • Lower Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[6]

  • Increase Co-solvent Concentration (with caution): A slight increase in the final DMSO concentration in your assay might help maintain solubility. However, it is critical to first determine the tolerance of your specific cell line or enzyme, as DMSO can have biological effects.[6] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[6]

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve fine precipitates and create a more uniform suspension.[4][6]

Below is a workflow to troubleshoot compound precipitation.

Experimental Workflow: Troubleshooting Compound Precipitation

G start Compound precipitates in assay buffer q1 Is the final DMSO concentration <= 1%? start->q1 sol_dmso Validate assay tolerance to DMSO. Increase final DMSO concentration if possible. q1->sol_dmso No q2 Is the compound concentration essential? q1->q2 Yes a1_yes Yes a1_no No sol_dmso->q2 sol_conc Lower the final compound concentration. q2->sol_conc No q3 Have you tried sonication? q2->q3 Yes a2_yes Yes a2_no No sol_sonic Briefly sonicate the final solution. q3->sol_sonic No sol_adv Consider advanced solubilization techniques (e.g., cyclodextrins, pH adjustment). q3->sol_adv Yes a3_yes Yes a3_no No sol_sonic->sol_adv

Caption: A decision tree for addressing compound precipitation in assays.

Q3: I need to increase the aqueous solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one for my experiments. What methods can I use?

A: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vitro assays.[7][8][9] These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[][11] Given the presence of an amino group, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is likely basic and may become more soluble at a lower pH due to protonation.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can increase the solubility of hydrophobic compounds.[][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid state.[16][17][18] When introduced to an aqueous medium, the carrier dissolves and releases the drug as fine, amorphous particles with improved solubility.[16][17]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[19][20][21]

The choice of method will depend on the specific requirements of your biological assay, including potential interferences of the solubilizing agents with the assay components.

Signaling Pathway: General Approaches to Enhance Solubility

G cluster_methods compound Poorly Soluble Compound methods Solubility Enhancement Methods compound->methods ph pH Adjustment methods->ph cosolvent Co-solvents methods->cosolvent cyclo Cyclodextrins methods->cyclo solid Solid Dispersion methods->solid nano Nanosuspension methods->nano outcome Enhanced Aqueous Solubility for Biological Assays ph->outcome cosolvent->outcome cyclo->outcome solid->outcome nano->outcome

Caption: Overview of methods to improve compound solubility for assays.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

  • Prepare a Concentrated Stock Solution: Dissolve 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a minimal amount of 0.1 M HCl to protonate the amino group.

  • Determine pKa: If not known, determine the pKa of the compound to identify the optimal pH range for solubility. The pKb of the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is reported as 7.48, which corresponds to a pKa of the conjugate acid of 6.52.[22] Therefore, solubility should increase in buffers with a pH below 6.5.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Test Solubility: Add the acidic stock solution to each buffer to the desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature. Quantify the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method like HPLC-UV.

  • Assay Compatibility: Run a control experiment to ensure that the altered pH does not negatively impact your assay performance (e.g., enzyme activity, cell viability).

Protocol 2: Solubility Enhancement using Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[13]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare Drug-Cyclodextrin Complex:

    • Kneading Method: Create a paste of the compound with a small amount of the HP-β-CD solution. Knead for 30-60 minutes. Gradually add more buffer to achieve the desired concentration.

    • Co-evaporation Method: Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a solid inclusion complex. Reconstitute this solid in the assay buffer.

  • Determine Complexation Efficiency: Add an excess amount of the compound to different concentrations of the HP-β-CD solution. Shake at a constant temperature until equilibrium is reached (e.g., 24-48 hours). Filter the solutions and determine the concentration of the dissolved compound by HPLC-UV.

  • Assay Compatibility: Verify that the concentration of HP-β-CD used does not interfere with your biological assay.

Protocol 3: Solubility Enhancement using Co-solvents

  • Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][12]

  • Prepare Co-solvent/Buffer Mixtures: Prepare a range of co-solvent concentrations in your assay buffer (e.g., 5%, 10%, 20% v/v).

  • Prepare a Concentrated Drug Stock: Dissolve the compound in 100% of the chosen co-solvent or DMSO.

  • Test Solubility: Dilute the drug stock into the various co-solvent/buffer mixtures to the desired final concentration.

  • Observe and Quantify: Assess solubility as described in the pH adjustment protocol.

  • Assay Compatibility: It is critical to run a vehicle control for each co-solvent concentration to ensure it does not affect the biological assay's outcome.

References

Optimization

Preventing degradation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in solution

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-amino-1,3-dimeth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in solution.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzimidazole derivatives like this compound?

A1: Benzimidazole derivatives are typically susceptible to three main degradation pathways:

  • Oxidation: The amino group on the benzene ring is prone to oxidation, which can often result in the formation of colored impurities.

  • Hydrolysis: Under strongly acidic or basic conditions, the imidazole ring may undergo hydrolytic cleavage.

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of the benzimidazole core structure.[1]

Q2: What are the recommended storage conditions for the solid compound?

A2: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] For laboratory quantities, short to medium-term storage at room temperature (20-25°C) in a tightly sealed, opaque container is generally acceptable.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Q3: What solvents are recommended for preparing solutions, and which should be avoided?

A3: The solubility of the related compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, provides some guidance. It is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol.[1][3] It is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1][3] Protic solvents may be less ideal for long-term stability compared to aprotic solvents.[1] It is always recommended to prepare solutions fresh and use them promptly.[1]

Q4: My solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has changed color. What could be the cause?

A4: A change in color, often to a yellowish or brownish hue, is a common indicator of oxidation of the amino group.[1] This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To mitigate this, prepare solutions fresh, use de-gassed solvents, and protect the solution from light.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the reason?

A5: The appearance of new peaks in your chromatogram suggests the presence of degradation products.[1] These could arise from hydrolysis, oxidation, or photolysis.[1] To troubleshoot, compare the chromatogram of your aged sample to that of a freshly prepared standard.[1] If degradation is confirmed, review your solution preparation, storage, and handling procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solution (e.g., yellowing) Oxidation of the amino group.Prepare solutions fresh using de-gassed solvents. Protect solutions from light by using amber vials or covering with aluminum foil. Store solutions at reduced temperatures (2-8°C) for short durations.
Precipitation in Solution Poor solubility in the chosen solvent. Exceeding the solubility limit. Change in temperature affecting solubility.Verify the solubility of the compound in your chosen solvent system. Consider using a co-solvent or a different solvent such as DMF or methanol.[1][3] Ensure the storage temperature is appropriate to maintain solubility.
Loss of Potency or Inconsistent Results Degradation of the compound in solution.Always prepare solutions fresh before each experiment.[1] If storage is unavoidable, conduct a preliminary stability study in your experimental buffer to determine the acceptable storage duration and conditions.[1]
Appearance of New Peaks in Chromatography Formation of degradation products due to hydrolysis, oxidation, or photolysis.[1]Analyze samples promptly after preparation.[1] Protect solutions from light and store at low temperatures.[1] Perform forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photochemically stable, transparent container to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.[1]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely in the UV range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway Compound 5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one Oxidized Oxidized Products (Colored Impurities) Compound->Oxidized O₂ / Light Hydrolyzed Ring-Opened Products Compound->Hydrolyzed H⁺ / OH⁻ Photolyzed Photodegradants Compound->Photolyzed hv (Light)

Caption: Potential degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (Light Exposure) Prep->Photo Analysis Analyze by Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Troubleshooting_Tree Start Experiencing Issues with Solution Stability? Q1 Is the solution discolored? Start->Q1 A1 Potential Oxidation. Prepare fresh solution with de-gassed solvent. Protect from light. Q1->A1 Yes Q2 Is there precipitation? Q1->Q2 No End Consult further if issues persist. A1->End A2 Check solubility limits. Consider alternative solvents (e.g., DMF, Methanol). Q2->A2 Yes Q3 Are there unexpected chromatographic peaks? Q2->Q3 No A2->End A3 Indicates degradation. Analyze fresh standard. Review storage conditions. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree.

References

Troubleshooting

Technical Support Center: Photostability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the potential photostability issues of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential photostability issues of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one expected to be sensitive to light?

Q2: What are the potential photodegradation pathways for this class of compounds?

A2: For benzimidazole derivatives, photodegradation can occur through various mechanisms. Studies on related compounds suggest that pathways may include:

  • Photooxidation: The benzimidazolone ring system and the amino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[3][4] Photosensitized degradation in the presence of agents like riboflavin can proceed via singlet molecular oxygen or superoxide radical anions.[5]

  • Hydrolysis of Substituents: While the core benzimidazolone structure is relatively stable, substituents can be susceptible to photohydrolysis.

  • Photodimerization: Some aromatic systems can undergo dimerization upon irradiation.

Q3: What are the initial signs of photodegradation I should look for in my experiments?

A3: Initial indicators of photodegradation can include:

  • A change in the color of the solid compound or its solution.

  • The appearance of new, unexpected peaks in your HPLC or UPLC chromatogram.

  • A decrease in the peak area of the parent compound over time when exposed to light.

  • Changes in the UV-Vis absorption spectrum.

  • A shift in the pH of the solution.

Q4: How can I minimize photodegradation during routine laboratory work?

A4: To minimize light-induced degradation, the following precautions are recommended:

  • Store the solid compound in amber vials or light-proof containers.[1]

  • Prepare solutions fresh and use them promptly.[1]

  • Work in a laboratory with minimal UV and blue light exposure, or use yellow/red lighting.

  • Use amber-colored volumetric flasks and vials for solution preparation and storage.

  • Protect samples from light during analysis (e.g., by using an autosampler with a cover).

Q5: Are there any known phototoxic or photoallergic effects associated with benzimidazole derivatives?

A5: Some benzimidazole derivatives have been investigated for their photoprotective properties, while others have been associated with photosensitivity reactions.[6][7] Phototoxicity is a potential concern for aromatic amines and related heterocyclic compounds.[2][8] If this compound is being developed for topical or systemic administration where it may be exposed to light, in vitro phototoxicity testing is highly recommended.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution, Even with Light Protection
Possible Cause Troubleshooting Step
Oxidation: The amino group is susceptible to oxidation, which can be catalyzed by trace metals or peroxides in solvents.1. Use high-purity, freshly opened solvents. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to your solution, if compatible with your experimental goals.
pH Instability: The compound's stability may be pH-dependent.1. Measure the pH of your solution. 2. Prepare solutions in buffers of known pH to assess stability across a pH range (e.g., pH 3, 7, 9).
Solvent Reactivity: Protic solvents may facilitate certain degradation pathways more than aprotic solvents.[1]1. Test the stability of the compound in a range of solvents with varying polarity and proticity (e.g., acetonitrile, methanol, DMSO, THF).
Issue 2: Inconsistent Results in Photostability Studies
Possible Cause Troubleshooting Step
Inconsistent Light Exposure: Variations in the distance from the light source, lamp intensity, or exposure time.1. Ensure a standardized and reproducible geometric setup for sample exposure. 2. Use a calibrated radiometer/lux meter to monitor light intensity. 3. Follow ICH Q1B guidelines for total illumination (not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).[9]
Temperature Effects: Heat generated by the light source may be causing thermal degradation.1. Monitor the temperature of the sample chamber during irradiation. 2. Use a temperature-controlled photostability chamber. 3. Always include a "dark control" sample wrapped in aluminum foil and placed next to the exposed sample to differentiate between thermal and photodegradation.[10]
Sample Preparation Variability: Differences in concentration or solvent can affect degradation rates.1. Prepare all samples (including controls) from the same stock solution. 2. Ensure the concentration is within the linear range of your analytical method.
Issue 3: Difficulty in Analyzing Photodegradation Products by HPLC/UPLC
Possible Cause Troubleshooting Step
Poor Resolution: Degradation products may co-elute with the parent compound or with each other.1. Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). 2. Adjust the gradient slope for better separation. 3. Try a different column chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl).
Undetected Degradants: Some degradation products may not have a chromophore that absorbs at the selected wavelength.1. Use a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. 2. Employ a mass spectrometer (MS) detector, which does not rely on UV absorbance, for more universal detection.[11]
Reactive Degradants: Some initial photoproducts may be unstable and further degrade or react with components of the mobile phase.1. Analyze samples as quickly as possible after exposure. 2. If using MS, be aware of potential in-source fragmentation or adduct formation and optimize MS parameters.

Quantitative Data Summary

Specific quantitative data for the photostability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not currently available in the public domain. The following table provides a template with hypothetical data for illustrative purposes, based on typical findings for photosensitive pharmaceutical compounds.

Parameter Condition Hypothetical Value Reference/Method
Photodegradation Rate Constant (k) Methanol, UV-A (350 nm)0.05 hr⁻¹First-order kinetics
Half-life (t½) Methanol, UV-A (350 nm)13.9 hoursCalculated from k
Quantum Yield (Φ) Acetonitrile, 320 nm excitation0.01Comparative method with a chemical actinometer
Phototoxicity (IC50 ratio) 3T3 NRU Assay> 5 (Phototoxic)OECD TG 432

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B)

This protocol outlines a forced degradation study to assess the overall photosensitivity of the material and to generate degradation products for analytical method development.[3][12]

  • Sample Preparation:

    • Prepare a solution of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Transfer the solution into chemically inert, transparent containers (e.g., quartz vials).

    • Prepare a "dark control" by wrapping an identical vial completely in aluminum foil.

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[9]

    • Expose the samples to a minimum overall illumination of 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][9]

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound to the initial time point.

    • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.[13]

Protocol 2: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This is a standardized in vitro test to assess the phototoxic potential of a substance (OECD Guideline 432).

  • Cell Culture:

    • Culture Balb/c 3T3 mouse fibroblasts until they form a near-confluent monolayer in 96-well plates.

  • Treatment:

    • Prepare a range of concentrations of the test compound in a suitable solvent/vehicle.

    • Treat two identical 96-well plates of cells with the test compound concentrations for a defined period (e.g., 1 hour).

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Keep the second plate in the dark at the same temperature.

  • Viability Assessment:

    • After irradiation, wash the cells and incubate them in a culture medium for 24 hours.

    • Determine cell viability by measuring the uptake of the Neutral Red dye.

  • Data Analysis:

    • Calculate the IC50 values (the concentration that causes a 50% reduction in cell viability) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

    • Determine the Photo-Irritation Factor (PIF) by comparing the IC50 values. A significantly lower IC50 in the irradiated group indicates phototoxic potential.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Solid Compound prep_solution Prepare Solution (e.g., 0.1 mg/mL in Methanol) prep_solid->prep_solution prep_light Light-Exposed Sample (Quartz Vial) prep_solution->prep_light prep_dark Dark Control (Wrapped in Foil) prep_solution->prep_dark chamber Photostability Chamber prep_light->chamber Place in Chamber prep_dark->chamber Place in Chamber light_source UV/Vis Light Source (≥1.2M lux-hr, ≥200 W-hr/m²) hplc HPLC/UPLC-MS Analysis chamber->hplc Withdraw Aliquots at Time Points data Data Interpretation hplc->data degradation Calculate % Degradation data->degradation products Identify Degradation Products data->products

Caption: Workflow for a forced photodegradation study.

Logical_Relationship_Troubleshooting issue Unexpected Degradation in Experiments cause_photo Photodegradation issue->cause_photo Potential Causes cause_thermal Thermal Degradation issue->cause_thermal Potential Causes cause_oxidative Oxidative Degradation issue->cause_oxidative Potential Causes cause_ph pH Instability issue->cause_ph Potential Causes solution_light Use Amber Vials, Work Under Yellow Light cause_photo->solution_light Solution solution_dark Run Dark Control Sample cause_thermal->solution_dark Solution solution_solvent Use High-Purity, Degassed Solvents cause_oxidative->solution_solvent Solution solution_buffer Use Buffered Solutions cause_ph->solution_buffer Solution

Caption: Troubleshooting logic for unexpected sample degradation.

References

Optimization

Technical Support Center: Purification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-amino-1,3-dime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

A1: The primary purification techniques for this compound and structurally similar benzimidazolone derivatives are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities present. For removal of colored impurities or baseline material, chromatography is often preferred, while recrystallization is excellent for removing small amounts of soluble impurities.

Q2: Which solvents are best for the recrystallization of this compound?

A2: Based on protocols for similar aminobenzimidazolones, ethanol, methanol, and hot water are effective solvents for recrystallization.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at room or low temperatures.[2] A mixed solvent system, such as ethanol-water, may also be effective.[3]

Q3: Why does my compound show significant streaking or poor separation during silica gel chromatography?

A3: The amine group in your compound is basic, while standard silica gel is acidic. This strong interaction can lead to significant band spreading, tailing, or even irreversible adsorption of your product onto the column.[4][5]

Q4: How can I prevent issues with silica gel chromatography for an amine-containing compound?

A4: There are two common strategies. The first is to add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[5][6] This neutralizes the acidic sites on the silica. The second approach is to use an amine-functionalized silica stationary phase, which provides a more inert surface for the separation of basic compounds.[4]

Q5: Can I use an aqueous workup to remove acidic or basic impurities before purification?

A5: Yes. An aqueous workup can be very effective. To remove basic impurities, you can wash the organic layer containing your product with a dilute acid solution (e.g., 1M HCl).[7] This will protonate the basic impurities, making them water-soluble. However, ensure your target compound is stable to acidic conditions.

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization
Symptom Possible Cause Troubleshooting Step
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to re-saturate the solution and then allow it to cool again.[2]
The solution cooled too quickly.Reheat the solution to dissolve the solid, then allow it to cool slowly. Insulating the flask can promote slower cooling and better crystal growth.[3]
An oil forms instead of crystals ("oiling out"). The compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool again. Alternatively, try a different solvent with a lower boiling point.
Supersaturation is too high.Add a seed crystal (a tiny amount of the crude solid) to induce crystallization. Scratching the inside of the flask with a glass rod at the solution's surface can also provide a nucleation site.
Issue 2: Problems During Column Chromatography
Symptom Possible Cause Troubleshooting Step
Compound streaks or tails badly on the column. Strong interaction between the basic amine and acidic silica gel.Prepare your mobile phase with 0.1-1% triethylamine or ammonium hydroxide to neutralize the silica.[4][5][6] Alternatively, switch to an amine-functionalized silica column.
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of your eluent system (e.g., increase the percentage of methanol in a DCM/methanol mixture).
The compound has irreversibly bound to the acidic silica.If increasing polarity doesn't work, the compound may be lost. In the next attempt, use a basified silica/eluent system from the start.
Poor separation between the product and an impurity. The chosen eluent system has poor selectivity.Perform a systematic TLC analysis with different solvent systems to find one that provides better separation. Test various ratios of solvents like ethyl acetate/hexane, dichloromethane/methanol, or toluene/acetone.[8]

Quantitative Data Summary

The following table summarizes solvent systems used for the purification and analysis of related benzimidazole derivatives. These should serve as excellent starting points for developing a method for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Technique Solvent System / Eluent Compound Class Reference
Thin Layer Chromatography (TLC)Ethyl Acetate : n-Hexane (6:4 v/v)Benzimidazole Derivatives[8]
Toluene : Acetone (8:2 v/v)Benzimidazole Derivatives[8]
Column ChromatographyHexane / Ethyl Acetate (1:4)Substituted Benzimidazolone
Column ChromatographyDichloromethane / Methanol / AmmoniaBasic Organic Amines[4]
RecrystallizationEthanol6-amino-benzimidazol-2-one derivative[9]
RecrystallizationMethanol or Ethanol5-amino-benzimidazolone[1]
RecrystallizationHot Water5-Amino-2-benzimidazolinone[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the solid completely when the solvent is at its boiling point.[2] Use a boiling stick or magnetic stirring to ensure even heating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. It is prudent to add an additional 2-5% of solvent before this step to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography with a Basified Eluent
  • Eluent Selection: Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that gives your product an Rf value of approximately 0.3.

  • Eluent Preparation: Prepare the chosen eluent and add 0.5% (v/v) triethylamine.

  • Column Packing: Pack a chromatography column with silica gel using the prepared basified eluent. Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the basified mobile phase. If a gradient is needed, prepare a second, more polar eluent that also contains 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Visual Workflow

G cluster_0 Purification Troubleshooting Workflow start Crude Product tlc Assess Purity via TLC start->tlc is_pure Single Spot? tlc->is_pure recrystallize_node Recrystallization is_pure->recrystallize_node Mostly, with minor impurities end_product Pure Product is_pure->end_product Yes streaking Streaking on TLC? is_pure->streaking No check_purity Check Purity recrystallize_node->check_purity column_chrom Column Chromatography column_chrom->check_purity streaking->column_chrom No basify Add Triethylamine (0.1-1%) to Eluent streaking->basify Yes basify->column_chrom amine_silica Use Amine-Functionalized Silica check_purity->end_product

Caption: Troubleshooting workflow for purification.

References

Troubleshooting

Addressing inconsistent results in experiments with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Inconsistent experimental results can be a significant challenge; this guide aims to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

While specific data for the dimethylated compound is limited, based on its parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, it is classified as a combustible solid.[1] It is recommended to store it in a cool, dry, well-ventilated area away from heat and ignition sources. For short to medium-term storage, a tightly sealed, opaque container at room temperature (20-25°C) is generally acceptable. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q2: Is 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one sensitive to light or moisture?

Q3: What solvents are recommended for dissolving 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

The solubility of the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, provides a starting point. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2] It is important to note that the addition of two methyl groups may alter its solubility profile. Always perform small-scale solubility tests.

Q4: How stable is 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in solution?

Solution stability is dependent on the solvent, pH, temperature, and light exposure. For the parent compound, solutions in protic solvents may be less stable than in aprotic solvents.[1] It is highly recommended to prepare solutions fresh and use them promptly. Potential degradation pathways to consider are oxidation of the amino group and opening of the imidazole ring.[1]

Troubleshooting Guides

Synthesis and Purity Issues

Q5: I am getting a low yield during the N-methylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one. What are the possible causes and solutions?

Low yields in N-methylation reactions of benzimidazoles can arise from several factors:

  • Purity of Starting Material: Ensure your starting 5-amino-1,3-dihydro-2H-benzimidazol-2-one is pure and dry, as impurities can interfere with the reaction.

  • Choice of Base: The base used for deprotonation is crucial. A weak base may not be effective, while a very strong base could lead to side reactions.

  • Solvent: Use a dry, aprotic solvent. Protic solvents can quench the benzimidazole anion, halting the reaction.[3]

  • Methylating Agent: Use a fresh methylating agent in the correct stoichiometric amount. An excess can sometimes lead to the formation of undesired quaternary salts.[3]

  • Reaction Conditions: Optimize the reaction temperature and time. Some reactions may require heat to proceed, while others may need lower temperatures to minimize side products.

Q6: My final product is a mixture of N1 and N3-methylated isomers. How can I improve the regioselectivity?

The formation of two regioisomers is a common challenge due to the tautomeric nature of the benzimidazole ring.[3] Strategies to improve regioselectivity include:

  • Steric Hindrance: If there are bulky substituents on the benzimidazole ring, they can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.

  • Electronic Effects: The electronic properties of substituents on the ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[3]

Inconsistent Results in Biological Assays

Q7: I am observing variable results in my cell-based assays. What could be the cause?

Inconsistent results in biological assays can often be traced back to the compound itself:

  • Compound Degradation: As mentioned, the compound may be unstable in certain solvents or under specific conditions (e.g., light exposure). Prepare fresh solutions for each experiment and protect them from light.

  • Inaccurate Concentration: Poor solubility can lead to an actual concentration that is lower than intended. Visually inspect your solutions for any precipitate. Consider using a different solvent or employing sonication to aid dissolution.

  • Interaction with Assay Components: The compound may interact with components of your assay medium or with other reagents, leading to altered activity.

Experimental Protocols

Protocol: N-methylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

This is a general protocol based on standard N-methylation procedures for benzimidazoles and should be optimized for your specific setup.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-amino-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a dry, aprotic solvent such as DMF or THF.

  • Deprotonation: Add a suitable base (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1-2 hours.

  • Methylation: Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 2.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Solubility of 5-amino-1,3-dihydro-2H-benzimidazol-2-one (Parent Compound)

SolventSolubility
N,N-Dimethylformamide (DMF)Very soluble
MethanolSoluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble
WaterPractically insoluble

Data is for the parent compound and may differ for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis prep_solid 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Solid) dissolve Dissolve in appropriate solvent prep_solid->dissolve stock_solution Prepare Stock Solution dissolve->stock_solution dilute Prepare working concentrations stock_solution->dilute treat_cells Treat cells/system dilute->treat_cells incubate Incubate for specified time treat_cells->incubate measure Measure endpoint incubate->measure analyze Analyze raw data measure->analyze compare Compare to controls analyze->compare conclusion Draw conclusions compare->conclusion

Caption: General experimental workflow for in vitro assays.

troubleshooting_workflow cluster_purity Purity Issues cluster_stability Stability Issues cluster_solubility Solubility Issues cluster_protocol Protocol Issues start Inconsistent Experimental Results check_purity Check Compound Purity (e.g., NMR, LC-MS) start->check_purity check_stability Assess Compound Stability in Solution start->check_stability check_solubility Verify Compound Solubility start->check_solubility check_protocol Review Experimental Protocol start->check_protocol repurify Re-purify Compound check_purity->repurify Impure resynthesize Re-synthesize Compound check_purity->resynthesize Grossly Impure fresh_solution Prepare Fresh Solutions check_stability->fresh_solution Degradation Observed change_solvent Change Solvent check_solubility->change_solvent Poor Solubility optimize_conditions Optimize Assay Conditions check_protocol->optimize_conditions Protocol Error Suspected end Consistent Results repurify->end resynthesize->end protect_light Protect from Light fresh_solution->protect_light optimize_solvent Optimize Solvent protect_light->optimize_solvent optimize_solvent->end use_sonication Use Sonication change_solvent->use_sonication use_sonication->end validate_reagents Validate Reagents optimize_conditions->validate_reagents validate_reagents->end

References

Optimization

Storage and handling guidelines for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to maintain stability

This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to ensure its stability and...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[1] For short- to medium-term storage, room temperature (20-25°C) in a tightly sealed, opaque container is generally acceptable.[1] For long-term preservation, refrigeration at 2-8°C is recommended.[1]

Q2: Is this compound sensitive to light or moisture?

Q3: How should I store solutions of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and avoid degradation.[1] If temporary storage is unavoidable, solutions should be protected from light and stored at low temperatures, such as 2-8°C or -20°C, for short durations only.[1] A preliminary stability study in your experimental buffer is advised to understand its stability under your specific conditions.[1]

Q4: What are the known incompatibilities for this compound?

You should avoid strong oxidizing agents, as the amino group on the benzimidazole ring can be susceptible to oxidation.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Color change or clumping of the solid compound. Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a cool, dry place. For long-term storage, consider using an inert atmosphere (e.g., argon or nitrogen).[1]
Inconsistent or poor solubility. Compound degradation or use of an impure solvent.Ensure the compound has been stored correctly. Use high-purity, anhydrous solvents.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound due to factors like photolysis, hydrolysis, or oxidation.[1]Analyze samples promptly after preparation. If you suspect degradation, acquire a new batch of the compound and handle it under the recommended storage conditions.
Variability in experimental results. Degradation of the compound in solution, especially if exposed to light or stored for extended periods at room temperature.Prepare solutions fresh for each experiment. If solutions must be stored, protect them from light and keep them at low temperatures (2-8°C or -20°C) for a limited time.[1]

Storage Condition Summary

Storage Type Temperature Conditions Container
Short- to Medium-Term Solid20-25°C (Room Temperature)Cool, dry, well-ventilatedTightly sealed, opaque
Long-Term Solid2-8°C (Refrigerated)Cool, dry, well-ventilated, desiccatedTightly sealed, opaque
Short-Term Solution2-8°C or -20°CProtected from lightTightly sealed, opaque/amber

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the desired solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the experimental buffer or solvent to the final working concentration.

  • Time-Point Sampling:

    • Divide the test solution into multiple aliquots in appropriate containers (e.g., amber vials).

    • Establish a timeline for stability testing (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C).

  • Analysis:

    • At each time point, analyze the respective aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The initial (time 0) sample will serve as the reference.

  • Data Evaluation:

    • Compare the peak area of the parent compound at each time point to the time 0 sample to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Storage_and_Handling_Workflow Workflow for Storing and Handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one A Receive Compound B Inspect Container and Compound A->B C Short-Term Storage (Solid) B->C For immediate use D Long-Term Storage (Solid) B->D For future use E Prepare Solution Fresh C->E D->E F Short-Term Solution Storage E->F If storage is necessary G Use in Experiment E->G Immediate Use F->G

Caption: Recommended workflow for the storage and handling of the solid compound and its solutions.

Troubleshooting_Decision_Tree Troubleshooting Guide for Stability Issues start Inconsistent Experimental Results? q1 Is the solid compound discolored or clumped? start->q1 a1_yes Potential degradation. Review storage conditions. Use a fresh batch. q1->a1_yes Yes q2 Are solutions prepared fresh? q1->q2 No end Consult further if issues persist. a1_yes->end a2_no Prepare solutions immediately before use. q2->a2_no No q3 Are there unexpected peaks in chromatography? q2->q3 Yes a2_no->end a3_yes Indicates degradation. Perform stability study in your solvent. q3->a3_yes Yes q3->end No a3_yes->end

References

Troubleshooting

Technical Support Center: Analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one by LC-MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 5-amino-1,3-di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one .

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Issue Potential Cause Recommended Solution
No or Poor Signal Intensity Inappropriate ionization polarity.The target analyte has a basic amino group, making it amenable to protonation. Ensure the mass spectrometer is operating in Positive Electrospray Ionization (ESI+) mode .[1]
Suboptimal ionization source parameters.Systematically optimize ESI source parameters such as capillary voltage, gas temperatures (drying and sheath), and gas flow rates to maximize the signal for your specific instrument.[2][3][4]
Analyte concentration below the limit of detection (LOD).Prepare fresh, more concentrated samples to confirm the method is working.
Ion suppression from matrix components or mobile phase additives.Review your sample preparation to remove interfering substances. Use a divert valve to direct high-salt or non-volatile components away from the MS source.[5][6] Consider using a column with a different stationary phase chemistry.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.As an aromatic amine, the analyte's retention is sensitive to pH.[7] For reversed-phase chromatography, using a mobile phase with a low pH (e.g., 0.1% formic acid) will protonate the amine, which can sometimes lead to poor retention.[1][7] Experiment with slightly higher pH or different mobile phase additives.
Strong sample solvent.The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[8]
Column degradation or contamination.Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column.[8][9]
Poor or No Chromatographic Retention Analyte is too polar for the column/mobile phase combination.5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a polar compound. If using a standard C18 column, ensure sufficient aqueous mobile phase at the start of the gradient.[7] Consider a column with a different stationary phase, such as one with Pentafluorophenyl (PFP) chemistry, which can provide alternative selectivity for aromatic compounds.[7]
Mobile phase pH is too low.At low pH, the amine group will be protonated, increasing the compound's polarity and reducing retention on a reversed-phase column.[1][10]
Retention Time Drifting Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of mobile phase solvents and additives.[9]
Fluctuating column temperature.Use a column oven to maintain a stable temperature.[5]
Column equilibration issue.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS parameters for detecting 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

A1: Based on the analysis of structurally similar aromatic amines, the following starting parameters are recommended.[11][12] Optimization will be required for your specific instrumentation and application.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, < 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Mode Full Scan (for initial detection) or MRM
Precursor Ion (m/z) Calculated [M+H]⁺: 178.1
Product Ions (m/z) To be determined by fragmentation analysis

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: First, infuse a standard solution of the analyte into the mass spectrometer and obtain a full scan mass spectrum in positive ion mode to confirm the precursor ion (protonated molecule, [M+H]⁺). The calculated m/z for this is approximately 178.1. Next, perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions. Select the most intense fragment as the quantifier and a second, less intense fragment as the qualifier.

Q3: My signal intensity is low. How can I improve it?

A3: Low signal intensity can be due to several factors. The workflow below outlines a systematic approach to improving signal.

G start Low Signal Intensity Observed check_ms Verify MS Settings (Positive Mode, ESI) start->check_ms optimize_source Optimize Source Parameters (Voltages, Gas Flow, Temp) check_ms->optimize_source Settings Correct check_lc Evaluate Chromatography (Peak Shape, Retention) optimize_source->check_lc Signal Still Low check_sample Assess Sample (Concentration, Degradation, Matrix) check_lc->check_sample Chromatography is Good solution Improved Signal check_sample->solution Issue Identified & Resolved G cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) precipitate 2. Add Acetonitrile (300 µL) & Vortex plasma->precipitate centrifuge1 3. Centrifuge (10 min) precipitate->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant evaporate 5. Evaporate to Dryness supernatant->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into LC-MS reconstitute->inject

References

Optimization

Improving the yield of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one nitration reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of nitration reactions involving 5-amino-1,3-dime...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of nitration reactions involving 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield of the desired nitro product. What are the most common causes?

Low yields in the nitration of this substrate are often due to its high reactivity. The primary causes include:

  • Oxidation of the Amino Group: The free amino group is highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a dark-colored reaction mixture.[1]

  • Over-nitration: The strong activating effect of the amino group can lead to the formation of di- or poly-nitro compounds, even under seemingly mild conditions.[2]

  • Improper Temperature Control: Nitration reactions are highly exothermic. A failure to maintain consistently low temperatures can accelerate side reactions, particularly oxidation and over-nitration.[1][3]

  • Incomplete Reaction: While less common for such an activated substrate, an incomplete reaction can occur if the reaction time is too short or the nitrating agent is not potent enough for the chosen conditions.[4]

  • Impure Starting Materials: Residual impurities in the starting material or solvents can interfere with the reaction.[3]

Q2: The reaction mixture is turning dark brown or black immediately upon adding the nitrating agent. What is happening and how can I prevent it?

A dark brown or black color is a strong indicator of oxidative decomposition. The electron-rich aromatic ring and the free amino group are easily oxidized by nitric acid.

To prevent this:

  • Maintain Extremely Low Temperatures: The most critical factor is rigorous temperature control. Conduct the reaction at or below 0 °C, using an ice-salt or dry ice-acetone bath.[1]

  • Slow, Controlled Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution to manage the exothermic release of heat and prevent localized temperature spikes.[1]

  • Use a Milder Nitrating Agent: Consider alternatives to concentrated mixed acid (H₂SO₄/HNO₃). A diluted aqueous solution of nitric acid has been shown to be effective for nitrating the parent benzimidazolone with high yield and purity, which may reduce oxidation.[2]

  • Protect the Amino Group: The most robust solution is to protect the amino group before nitration (e.g., through acetylation to form an amide). The acetamido group is still activating and ortho-, para-directing but is significantly less susceptible to oxidation. The protecting group can be removed via hydrolysis after nitration.

Q3: I am observing multiple products on my TLC plate, suggesting over-nitration. How can I improve selectivity for the mono-nitro product?

Improving selectivity requires toning down the reaction's reactivity.

  • Reduce the Stoichiometry of the Nitrating Agent: Use a molar ratio of nitric acid to the substrate closer to 1:1.[1]

  • Choose a Weaker Nitrating System: Avoid powerful nitrating systems like fuming nitric acid or mixtures with high concentrations of sulfuric acid. A patent for the base molecule, benzimidazolone-(2), suggests that using 10-45% aqueous nitric acid can yield the mono-nitro product with high selectivity.[2]

  • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the formation of further nitrated byproducts.

Q4: What are the key differences between nitrating the parent benzimidazolone and the 5-amino derivative?

The primary difference is the influence of the 5-amino group.

  • Reactivity: The amino group is a very strong activating group, making the aromatic ring much more susceptible to electrophilic attack than the unsubstituted benzimidazolone. This means the reaction will proceed much faster and under milder conditions.

  • Directing Effects: The amino group is ortho- and para-directing. Since the para position (relative to the amino group) is occupied by the urea carbonyl part of the ring structure, nitration is expected to occur at the ortho positions (C4 and C6).

  • Side Reactions: The 5-amino derivative is highly prone to oxidation, a problem that is less severe with the parent compound.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Overall Yield Oxidation of Substrate: Reaction mixture turns dark/tarry.[1]Maintain temperature at/below 0°C; add nitrating agent slowly; use a milder nitrating agent (e.g., aqueous HNO₃); protect the amino group.[2]
Over-nitration: Multiple spots on TLC.[2]Reduce molar equivalents of nitrating agent (aim for 1:1); monitor reaction closely with TLC and quench upon completion.
Incomplete Reaction: Significant starting material remains.Ensure purity of reagents; slightly increase reaction time while carefully monitoring for side product formation.
Dark Brown/Black Reaction Mixture Oxidative Decomposition: Caused by the reaction of the amino group with nitric acid.This is the most critical issue. Use pre-chilled reagents and maintain reaction temperature below 0°C. Consider protecting the amino group as an acetamide.
Formation of Multiple Products High Reactivity of Substrate: The activated ring is prone to di- or tri-nitration.Use a less powerful nitrating system (e.g., KNO₃ in H₂SO₄ or aqueous HNO₃ instead of concentrated mixed acid).[2][5]
Reaction Temperature Too High: Higher temperatures favor multiple substitutions.Ensure efficient cooling and stirring throughout the entire addition process.

Comparative Yield Data for Benzimidazolone Nitration

Starting MaterialNitrating AgentYield (%)Reference
5-methyl-1,3-dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄89.7%[6]
1,3-dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄83%[5]
Benzimidazolone-(2)Aqueous HNO₃96 - 98%[2]
Benzimidazolone-(2)Fuming HNO₃ / H₂SO₄68.5%[2]

Experimental Protocols

Protocol 1: Cautious Nitration with Mixed Acid (H₂SO₄/HNO₃)

This protocol is adapted for a highly activated substrate and requires extreme care.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 molar equivalent) in concentrated sulfuric acid. Cool the flask to -5 °C to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 molar equivalents) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution. Critically, monitor the internal temperature and maintain it at or below 0 °C.[1] If brown fumes (NO₂) appear, the reaction is proceeding too quickly and the addition rate must be slowed immediately.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Neutralize the mixture carefully with a base (e.g., aqueous NaOH or NH₄OH) while keeping it cool. Collect the precipitated product by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Proposed Strategy for Protection-Nitration-Deprotection

This is often the most effective method for nitrating aromatic amines to prevent oxidation and control selectivity.

  • Protection (Acetylation):

    • Dissolve the starting material (1.0 eq.) in acetic anhydride.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., pyridine).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Pour the mixture into ice water to precipitate the acetylated product, 5-acetamido-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Filter, wash with water, and dry.

  • Nitration:

    • Perform the nitration on the protected intermediate using the conditions described in Protocol 1 . The acetamido group is less activating and more resistant to oxidation, which should result in a cleaner reaction.

  • Deprotection (Hydrolysis):

    • Reflux the purified nitro-acetamide intermediate in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution until the amide is fully hydrolyzed (monitor by TLC).

    • Cool the solution and neutralize to precipitate the final desired product, 5-amino-nitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

    • Filter, wash with water, and purify by recrystallization.

Visual Workflows

G Troubleshooting Workflow for Low Yield start Low Yield or Decomposition Observed q1 Reaction Mixture Color? start->q1 q2 TLC Shows Multiple Spots? q1->q2 Yellow / Orange c1 Oxidation Occurring q1->c1 Dark Brown / Black q3 TLC Shows Unreacted Starting Material? q2->q3 No c2 Over-Nitration q2->c2 Yes c3 Incomplete Reaction q3->c3 Yes s1 1. Lower Temperature (<0°C) 2. Add Nitrating Agent Slower 3. Use Milder Reagents 4. Protect Amino Group c1->s1 s2 1. Reduce Molar Ratio of HNO₃ 2. Use Weaker Nitrating System 3. Monitor by TLC & Quench c2->s2 s3 1. Check Reagent Purity 2. Increase Reaction Time Cautiously c3->s3

Caption: A decision tree for troubleshooting low yield in the nitration reaction.

G Workflow for Protection Strategy sub Start: 5-Amino-Benzimidazolone step1 Step 1: Acetylation (Protect Amino Group) sub->step1 int1 Intermediate: 5-Acetamido-Benzimidazolone step1->int1 step2 Step 2: Nitration (Cleaner Reaction) int1->step2 int2 Intermediate: Nitro-Acetamido Product step2->int2 step3 Step 3: Hydrolysis (Deprotection) int2->step3 prod Final Product: 5-Amino-Nitro-Benzimidazolone step3->prod

Caption: Recommended workflow using a protection/deprotection strategy.

References

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of an Analytical Method for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This guide provides a detailed comparison and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The v...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in pharmaceutical quality control.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Introduction

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound. This guide outlines the validation of a specific, newly developed HPLC method and compares its performance against established analytical validation parameters.

Analytical Method Overview

The proposed analytical method is a reverse-phase HPLC method with UV detection. A similar method has been shown to be effective for the analysis of the related compound, 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-. This method has been adapted and optimized for the specific properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Document Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria leads to Prepare_Protocol Prepare Validation Protocol Set_Criteria->Prepare_Protocol informs Perform_Experiments Perform Validation Experiments Collect_Data Collect and Analyze Data Perform_Experiments->Collect_Data generates Generate_Report Generate Validation Report Collect_Data->Generate_Report summarized in Prepare_Protocol->Perform_Experiments guides Validation Parameters Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Precision->Accuracy Precision->Range Range->Accuracy Robustness Robustness Robustness->Precision

References

Comparative

Comparing the efficacy of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with other CD73 inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of prominent CD73 inhibitors, a critical class of molecules in the landscape of cancer immuno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent CD73 inhibitors, a critical class of molecules in the landscape of cancer immunotherapy. While direct efficacy data for inhibitors specifically derived from 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not extensively available in the public domain, we will explore the significance of the foundational molecule, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, as a key reagent in the development of novel non-nucleotide small molecule CD73 inhibitors.[1] The core of this guide will focus on a comparative analysis of well-characterized CD73 inhibitors with substantial preclinical and clinical data.

CD73, or ecto-5'-nucleotidase, is a pivotal enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[2][3][4] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses.[2][4] Consequently, the inhibition of CD73 has emerged as a promising strategy to enhance anti-cancer immunity.[2]

The Role of the Benzimidazolone Scaffold in Novel CD73 Inhibitor Development

The chemical scaffold of 5-amino-1,3-dihydro-2H-benzimidazol-2-one serves as a crucial starting point for the synthesis of potent and selective non-nucleotide small molecule inhibitors of CD73.[1] This class of inhibitors is of high interest in pharmaceutical research due to the potential for developing orally bioavailable drugs with favorable pharmacokinetic properties, offering an alternative to monoclonal antibody-based therapies. The benzimidazolone core provides a versatile foundation for medicinal chemists to design molecules that can effectively interact with the active site of the CD73 enzyme, thereby blocking its catalytic function and reducing the production of immunosuppressive adenosine in the tumor microenvironment.[1]

Comparative Efficacy of Leading CD73 Inhibitors

The following sections provide a detailed comparison of prominent CD73 inhibitors that are currently in various stages of preclinical and clinical development. The data presented is compiled from publicly available research and clinical trial information.

Quantitative Efficacy Data

The table below summarizes the in vitro potency and, where available, clinical efficacy of selected small molecule and monoclonal antibody CD73 inhibitors.

Inhibitor NameTypeTargetKiIC50Clinical Efficacy Highlights
AB680 (Quemliclustat) Small MoleculeHuman CD734.9 pM[5]0.043 nM (soluble hCD73), 0.070 nM (CHO-hCD73 cells), 0.008 nM (mouse CD8+ T cells)[5]In a Phase 1/1b study for metastatic pancreatic cancer, AB680 in combination with chemotherapy and a PD-1 inhibitor showed a 41% overall response rate (ORR).[6]
Oleclumab (MEDI9447) Monoclonal AntibodyHuman CD73N/AN/AIn a Phase 2 study for unresectable stage III NSCLC, the combination of Oleclumab and Durvalumab resulted in a 30% ORR compared to 17.9% for Durvalumab alone.[2][7]
CPI-006 (Mupadolimab) Monoclonal AntibodyHuman CD73N/AN/AA Phase 1/1b study in advanced cancers showed tumor regression in some patients treated with CPI-006 as a monotherapy or in combination with an A2aR antagonist.[8][9]
TJ-4309 (TJD5) Monoclonal AntibodyHuman CD73N/AN/ACurrently in Phase 1/2 clinical trials, both as a monotherapy and in combination with PD-1/PD-L1 inhibitors, for advanced solid tumors.[10]
ORIC-533 Small MoleculeHuman CD73N/AReported to be more potent than AB680In Phase 1 trials as an oral inhibitor for relapsed or refractory multiple myeloma; preclinical studies show it restores CD8+ T cell cytokine secretion and inhibits tumor growth.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CD73 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

CD73_Signaling_Pathway CD73 Signaling Pathway in the Tumor Microenvironment cluster_extracellular Extracellular Space cluster_tme_cells Tumor Microenvironment Cells (TME) cluster_effects Immunosuppressive Effects ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding CD39->ADP CD39->AMP CD73->Adenosine TumorCell Tumor Cell TumorCell->CD73 ImmuneCell Immune Cell (e.g., T-cell) ImmuneCell->A2AR ImmuneSuppression Immune Suppression (Inhibition of T-cell proliferation and function) A2AR->ImmuneSuppression Signaling Cascade

Caption: The CD73 signaling pathway generates immunosuppressive adenosine.

Experimental_Workflow General Workflow for Evaluating CD73 Inhibitor Efficacy cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials EnzymaticAssay Enzymatic Assay (e.g., Malachite Green) CellBasedAssay Cell-Based Assay (e.g., on cancer cell lines) EnzymaticAssay->CellBasedAssay Confirms cell permeability and on-target activity TCellAssay T-cell Function Assay (Proliferation, Cytokine Release) CellBasedAssay->TCellAssay Evaluates reversal of immunosuppression AnimalModel Syngeneic Mouse Tumor Models TCellAssay->AnimalModel Translates to in vivo anti-tumor activity Phase1 Phase I (Safety & PK/PD) AnimalModel->Phase1 Preclinical proof-of-concept Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Demonstrates safety Phase3 Phase III (Pivotal Efficacy) Phase2->Phase3 Shows preliminary efficacy

Caption: A typical workflow for the development of CD73 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for key experiments.

Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73, providing a measure of the enzyme's catalytic activity.

Materials:

  • Recombinant human CD73 protein

  • CD73 inhibitor compound

  • Adenosine 5'-monophosphate (AMP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the CD73 inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant human CD73 to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of AMP to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro T-cell Proliferation Assay

This assay assesses the ability of a CD73 inhibitor to reverse the adenosine-mediated suppression of T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • CD73 inhibitor compound

  • AMP

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU)

  • Cell culture medium and supplements

  • Flow cytometer or plate reader for BrdU detection

Procedure:

  • Isolate PBMCs or specific T-cell subsets from healthy donor blood.

  • Label the cells with a proliferation dye like CFSE, if using flow cytometry.

  • Plate the cells in a 96-well plate and treat with the CD73 inhibitor at various concentrations.

  • Add AMP to the wells to generate adenosine and induce immunosuppression.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies to induce proliferation.

  • Culture the cells for 3-5 days.

  • Assess T-cell proliferation:

    • Flow Cytometry (CFSE): Analyze the dilution of the CFSE dye, which is halved with each cell division.

    • BrdU Incorporation: Add BrdU to the culture for the final 18-24 hours. Measure BrdU incorporation using an ELISA-based assay.

  • Determine the extent to which the CD73 inhibitor restores T-cell proliferation in the presence of AMP.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model

This model evaluates the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent host.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Mouse tumor cell line that expresses CD73 (e.g., MC38 colon adenocarcinoma)

  • CD73 inhibitor compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, CD73 inhibitor monotherapy, combination with a checkpoint inhibitor).

  • Administer the treatments according to the predetermined dosing schedule and route.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Compare the tumor growth rates between the treatment groups to determine the anti-tumor efficacy of the CD73 inhibitor.

Conclusion

The inhibition of CD73 is a validated and actively pursued strategy in cancer immunotherapy. While a variety of chemical scaffolds are being explored, the benzimidazolone core represents a promising foundation for the development of novel, potent, and selective small molecule inhibitors. The comparative data on leading clinical-stage CD73 inhibitors like AB680 and Oleclumab demonstrate their potential to enhance anti-tumor immunity, particularly in combination with other immunotherapies. The continued investigation and development of new CD73 inhibitors, potentially derived from scaffolds such as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, are anticipated to further broaden the therapeutic options for cancer patients. The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of these emerging therapies.

References

Validation

Cross-validation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one activity in different cell lines

Lack of Publicly Available Data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one A comprehensive search of scientific literature and databases did not yield specific studies detailing the biological activity of...

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

A comprehensive search of scientific literature and databases did not yield specific studies detailing the biological activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in different cell lines. Consequently, a cross-validation comparison guide with supporting experimental data for this particular compound cannot be provided at this time.

The search did, however, reveal numerous studies on various other benzimidazole derivatives, highlighting the broad spectrum of biological activities associated with this chemical scaffold. These activities include anticancer[1][2][3], antimicrobial[4][5], and enzyme inhibitory effects. For instance, different substituted benzimidazoles have shown efficacy as selective FGFR inhibitors[6], PKC-ι inhibitors, and agents with potent cytotoxicity against a wide range of cancer cell lines[3].

While no specific data exists for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, the following sections present a template of how a comparison guide would be structured, including hypothetical data tables and diagrams for illustrative purposes. This demonstrates the requested format and the type of information that would be included had the data been available.

Hypothetical Data Presentation

This table is for illustrative purposes only and does not represent real experimental data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Cell LineCancer TypeAssay TypeIC50 (µM)Notes
MCF-7Breast AdenocarcinomaMTT15.2Estrogen receptor-positive.
MDA-MB-231Breast AdenocarcinomaMTT32.8Triple-negative.
A549Lung CarcinomaSRB25.1Non-small cell lung cancer.
HCT116Colorectal CarcinomaAlamarBlue18.9p53 wild-type.
HeLaCervical AdenocarcinomaMTT22.4HPV-positive.

Hypothetical Experimental Protocols

These protocols are generalized examples and are not based on actual experiments with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Cell Culture: All cell lines would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability:

  • Cells would be seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the medium would be replaced with fresh medium containing various concentrations of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 4 hours.

  • The medium would then be aspirated, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.

  • The absorbance would be measured at 570 nm using a microplate reader.

  • The IC50 values would be calculated using non-linear regression analysis.

Hypothetical Visualizations

The following diagrams are illustrative and represent a potential mechanism of action and experimental workflow. They are not based on verified data for the specified compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Apoptosis_Inhibitor Apoptosis_Inhibitor Kinase_B->Apoptosis_Inhibitor Inhibits Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Apoptosis_Inhibitor->Apoptosis Proliferation_Genes Proliferation_Genes Transcription_Factor->Proliferation_Genes Promotes Transcription Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Compound 5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one Compound->Kinase_B Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Start Start Cell_Culture Culture various cancer cell lines Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with compound (multiple concentrations) Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Solubilize formazan crystals with DMSO Incubation_2->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for MTT Assay.

References

Comparative

Comparative Potency of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. This document summarizes a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Quantitative Potency of 5-Aminobenzimidazolone Derivatives

Research into the biological activity of 5-aminobenzimidazolone derivatives has identified promising candidates for acetylcholinesterase inhibition. The following table summarizes the available quantitative data for a notable derivative from this class.

Compound IDTargetPotency (IC₅₀)Reference CompoundReference Compound Potency (IC₅₀)
4d Acetylcholinesterase (AChE)7.2 µmol·L⁻¹Rivastigmine-

Table 1: Acetylcholinesterase Inhibitory Potency of a 5-Aminobenzimidazolone Derivative.[1]

Notably, compound 4d demonstrated greater potency than the established drug rivastigmine and exhibited no inhibitory activity against butyrylcholinesterase (BuChE), suggesting a selective mechanism of action.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for assays relevant to the evaluation of 5-aminobenzimidazolone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize inhibitors of acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in phosphate buffer. The enzyme solution should be diluted to the desired concentration just before use.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCh substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound. The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualization

Benzimidazolone derivatives have been reported to inhibit p38 Mitogen-Activated Protein (MAP) Kinase. The following diagram illustrates a simplified overview of the p38 MAP Kinase signaling pathway, a key regulator of cellular responses to stress and inflammation.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK-2/3, MSK1/2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, MEF-2, STAT1) p38_mapk->transcription_factors phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses inhibitor Benzimidazolone Derivatives inhibitor->p38_mapk

Figure 1: Simplified p38 MAP Kinase Signaling Pathway and the potential point of inhibition by benzimidazolone derivatives.

The experimental workflow for evaluating the anticancer activity of these derivatives using the MTT assay is depicted below.

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate Overnight (37°C, 5% CO₂) cell_seeding->incubation1 treatment 3. Treat with Derivatives (Varying Concentrations) incubation1->treatment incubation2 4. Incubate for 24-72 hours treatment->incubation2 mtt_addition 5. Add MTT Reagent to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours (Formation of Formazan Crystals) mtt_addition->incubation3 solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) incubation3->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate Cell Viability and IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for determining the anticancer activity of 5-aminobenzimidazolone derivatives using the MTT assay.

References

Validation

A Comparative Guide to Confirming the Purity of Synthesized 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 5-amino-1,3-dimethyl-1,3-dihydro-2H-benz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact biological activity, toxicity, and overall study outcomes. This document details experimental protocols, presents comparative data, and offers a workflow for robust purity assessment.

Introduction to Purity Confirmation

The confirmation of purity for a synthesized compound involves not only quantifying the main component but also identifying and quantifying any process-related impurities and degradation products. A multi-faceted analytical approach is often necessary to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile and thermally labile compounds like benzimidazolone derivatives.[1][2] This is often complemented by spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification.

Potential Impurities in the Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

A plausible synthetic route for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one starts with the nitration of a suitable phenylenediamine precursor, followed by cyclization to form the benzimidazolone ring, reduction of the nitro group to an amine, and finally, N-methylation.[3][4][5] Based on this, potential impurities could include:

  • Starting Materials: Unreacted 4-nitro-1,2-phenylenediamine.

  • Intermediates: 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and the mono-methylated intermediate, 5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • By-products: Isomers formed during nitration or methylation, and over-methylated quaternary imidazolium salts.[6]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of benzimidazolone derivatives due to its high resolution, sensitivity, and suitability for non-volatile compounds.[1][2]

Experimental Protocol: HPLC-UV

Objective: To determine the purity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and quantify related substances.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for MS compatibility) or Phosphoric acid

    • Reference standard of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (of known purity)

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

    • Sample Solution Preparation: Dissolve the synthesized sample in the mobile phase to a concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

  • Data Analysis: Calculate the purity by the area normalization method. Identify and quantify impurities against the reference standard.

Illustrative HPLC Data
CompoundRetention Time (min)Peak Area (%)
Impurity 1 (Starting Material)4.20.15
Impurity 2 (Mono-methylated)8.50.30
Main Compound 12.1 99.50
Impurity 3 (By-product)15.80.05

Complementary and Alternative Analytical Methods

While HPLC is the primary method, other techniques provide valuable orthogonal information for comprehensive purity confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Experimental Protocol:

The HPLC conditions can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

  • Data Analysis: Extract ion chromatograms for the expected molecular weights of the main compound and potential impurities. Analyze the mass spectra of impurity peaks to propose their structures.

Illustrative MS Data:

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Main Compound 178.11178.1
Impurity 2 (Mono-methylated)164.09164.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for identifying and quantifying impurities, especially isomers that may be difficult to separate by chromatography.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Compare the observed chemical shifts and integration values with those of the reference standard. Identify impurity signals and quantify them relative to the main compound.

Illustrative ¹H NMR Data (in DMSO-d₆):

AssignmentMain Compound (δ, ppm)Impurity 2 (Mono-methylated) (δ, ppm)
Aromatic-H6.5-7.0 (m, 3H)6.4-6.9 (m, 3H)
NH₂5.1 (s, 2H)5.0 (s, 2H)
N-CH₃3.3 (s, 6H)3.2 (s, 3H)
NH (imidazole)-10.8 (s, 1H)
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS offers excellent separation and identification capabilities.[7][8]

Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Derivatization may be necessary for non-volatile compounds.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Data Analysis: Identify volatile impurities by their retention times and mass spectra.

Comparison of Analytical Methods

FeatureHPLC-UVLC-MSNMRGC-MS
Primary Use Purity and impurity quantificationImpurity identificationStructural confirmation, isomer differentiationVolatile impurity analysis
Sensitivity HighVery HighModerateVery High (for volatiles)
Selectivity GoodExcellentExcellentExcellent (for volatiles)
Quantification ExcellentGoodGood (qNMR)Good (with standards)
Limitations Requires chromophoresMatrix effects can suppress ionizationLower sensitivityNot suitable for non-volatile or thermally labile compounds

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the purity of the synthesized compound.

analytical_workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary Primary Purity Assessment cluster_confirmation Structural Confirmation & Impurity ID cluster_final Final Report Synthesis Synthesized Compound TLC TLC Analysis Synthesis->TLC Initial Check HPLC HPLC-UV Analysis TLC->HPLC Purity Purity > 99%? HPLC->Purity Quantification LCMS LC-MS Analysis Purity->LCMS Yes Report Certificate of Analysis Purity->Report No (Further Purification) NMR NMR Spectroscopy LCMS->NMR GCMS GC-MS (if needed) NMR->GCMS GCMS->Report

Caption: Workflow for Purity Confirmation.

impurity_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product SM 4-Nitro-1,2- phenylenediamine Inter1 5-Nitro-1,3-dihydro- 2H-benzimidazol-2-one SM->Inter1 Cyclization Inter2 5-Amino-1,3-dihydro- 2H-benzimidazol-2-one Inter1->Inter2 Reduction Inter3 5-Amino-1-methyl- 1,3-dihydro-2H- benzimidazol-2-one Inter2->Inter3 Methylation Product 5-Amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one Inter3->Product Methylation

Caption: Potential Impurity Pathway.

Conclusion

Confirming the purity of synthesized 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one requires a systematic and multi-technique approach. HPLC serves as the primary tool for quantification, while LC-MS and NMR are indispensable for the identification and structural elucidation of the main compound and any potential impurities. The choice of complementary techniques should be guided by the likely impurities predicted from the synthetic route. By following the detailed protocols and comparative information in this guide, researchers can confidently assess the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific findings.

References

Comparative

A Comprehensive Guide to the Structure-Activity Relationship of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold. The information is compiled from studies on structurally related benzimidazolone derivatives to infer the potential impact of various substitutions on biological activity. This document includes quantitative biological data where available, detailed experimental protocols for key assays, and visualizations to illustrate synthetic pathways and SAR trends.

Comparative Analysis of Biological Activity

The biological activity of benzimidazolone derivatives is significantly influenced by the nature and position of substituents. While direct SAR studies on 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are limited in publicly available literature, valuable insights can be drawn from analogs with different substitution patterns at the N1, N3, and C5/C6 positions. The following sections and tables summarize the known activities of related compounds, primarily focusing on antimicrobial and cytotoxic effects.

Derivatives of 6-aminobenzimidazolone bearing sulfonamide moieties at the amino group have shown promising antibacterial and antifungal activity. Although these compounds feature 1,3-bis(2-phenoxyethyl) substituents instead of methyl groups, the data provides a strong indication of the types of modifications at the amino group that could confer antimicrobial properties to the target scaffold.

Table 1: Antimicrobial Activity of 6-Sulfonamido-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one Analogs

Compound IDR (Substituent on Sulfonyl Group)Gram-positive Bacteria MIC (µg/mL)Gram-negative Bacteria MIC (µg/mL)Fungal Strains MIC (µg/mL)
6a 4-Methylphenyl>100>100>100
6b 4-Aminophenyl50100100
6c 4-Acetamidophenyl100100>100
6d Phenyl>100>100>100
6e 4-Chlorophenyl5050100
6f 2,4,6-Trimethylphenyl>100>100>100
6g 4-Methoxyphenyl100>100>100
6h 2-Thienyl50100100
6i 8-Quinolyl255050
6j N,N-Dimethylaminonaphthyl252550
6k 4-Nitrophenyl5050100

Data extracted from a study on 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives and their antimicrobial activity. It is important to note that the core structure differs from the 1,3-dimethyl scaffold specified in the topic.[1][2]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Sulfonamides: Introduction of an aromatic sulfonyl group at the 6-amino position can induce antimicrobial activity.

  • Substituent Effects: The nature of the substituent on the aromatic sulfonyl group is critical. Electron-withdrawing groups (e.g., 4-chloro, 4-nitro) and heterocyclic moieties (e.g., 2-thienyl, 8-quinolyl) appear to enhance activity.

  • Bulky and Lipophilic Groups: Highly substituted or bulky aromatic groups (e.g., 2,4,6-trimethylphenyl) or simple phenyl and 4-methylphenyl groups resulted in a loss of activity.

  • Fused Aromatic Systems: The quinolyl and dimethylaminonaphthyl derivatives (6i and 6j ) demonstrated the most potent and broad-spectrum activity, suggesting that extended, planar aromatic systems may be favorable for interaction with microbial targets.

Studies on various benzimidazolone derivatives have revealed their potential as cytotoxic agents against cancer cell lines. While data for the specific 5-amino-1,3-dimethyl scaffold is scarce, related structures provide clues for designing analogs with anticancer properties. For instance, N-acylated benzimidazolones have been investigated for their antiproliferative effects.

Table 2: Cytotoxicity of Selected Benzimidazolone Analogs

Compound IDCore StructureSubstituentsCell LineIC50 (µM)
1 1-Propenyl-1,3-dihydro-benzimidazol-2-oneN1: -CH=CH-CH3, N3: HNeura 2a (Neuroblastoma)Not specified, but active in low micromolar range
HEK 293 (Kidney Cancer)Not specified, but active in low micromolar range
MCF-7 (Breast Cancer)Not specified, but active in low micromolar range
6a 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-methoxybenzylidene)acetohydrazide)N1, N3: -CH2CONH-N=CH-C6H4-OCH3HCT-116 (Colon Cancer)29.5 ± 4.53
HeLa (Cervical Cancer)57.1 ± 6.7
6c 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-nitrobenzylidene)acetohydrazide)N1, N3: -CH2CONH-N=CH-C6H4-NO2HCT-116 (Colon Cancer)40.6 ± 5.42
HeLa (Cervical Cancer)33.8 ± 3.54

Data for compound 1 is from a study on a palladium-catalyzed synthesis and cytotoxicity of 1-propenyl-1,3-dihydro-benzimidazol-2-one.[3][4] Data for compounds 6a and 6c are from a study on the anticancer activity of symmetrically substituted benzimidazolone derivatives.[5]

Key SAR Insights for Cytotoxicity:

  • N-Substitution: Modification at the N1 and N3 positions of the benzimidazolone core is a viable strategy for developing cytotoxic agents.

  • Acylhydrazone Moiety: The introduction of arylideneacetohydrazide side chains at N1 and N3 can lead to potent anticancer activity. The nature of the substituent on the aryl ring influences the potency and selectivity against different cancer cell lines.

Experimental Protocols

General Synthetic Procedure for 6-Sulfonamido-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one Derivatives[1][2]

To a solution of 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one (0.01 mol) in tetrahydrofuran (THF), the corresponding aromatic sulfonyl chloride (0.01 mol) was added. The reaction mixture was stirred at room temperature. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the final products.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1][2]

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method. A serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells were inoculated with a standardized suspension of the test microorganisms. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[3][4][5]

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Visualizations

Synthetic Pathway for 5-Sulfonamido-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

The following diagram illustrates a plausible synthetic route to the target compounds, adapted from the synthesis of structurally related 6-sulfonamido derivatives.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Benzimidazolone Formation cluster_2 Step 2: N,N-Dimethylation cluster_3 Step 3: Reduction of Nitro Group cluster_4 Step 4: Sulfonylation Start 4-Nitro-1,2-phenylenediamine Step1_Product 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one Start->Step1_Product Step 1 Step1_Reagent Urea, Heat Step2_Product 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one Step1_Product->Step2_Product Step 2 Step2_Reagent CH3I, Base Step3_Product 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Step2_Product->Step3_Product Step 3 Step3_Reagent SnCl2·2H2O or H2/Pd-C Final_Product 5-Sulfonamido-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Analogs Step3_Product->Final_Product Step 4 Step4_Reagent R-SO2Cl, Pyridine

Caption: Plausible synthetic route for 5-sulfonamido analogs.

General Structure-Activity Relationship (SAR) Workflow

The logical workflow for establishing the SAR of the target analogs is depicted below.

SAR_Workflow Scaffold 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one Modification Chemical Modification of 5-Amino Group (e.g., Acylation, Sulfonylation, Alkylation) Scaffold->Modification Synthesis Synthesis of Analog Library Modification->Synthesis Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) Synthesis->Screening Data Quantitative Data Collection (IC50, MIC) Screening->Data Analysis SAR Analysis Data->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Modification Iterative Improvement

Caption: Iterative workflow for SAR studies.

Inferred SAR Summary for 5-Substituted 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

This diagram summarizes the potential SAR based on data from related benzimidazolone structures.

SAR_Summary cluster_R Potential R-Group Modifications cluster_A Predicted Activity Outcome Core 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one R_Group R-Group at C5-Amino Core:f2->R_Group Activity Biological Activity R_Group->Activity Sulfonyl Aromatic Sulfonyl (e.g., Quinolyl, Nitro/Chloro-phenyl) R_Group->Sulfonyl Acyl Acyl Groups (Aliphatic and Aromatic) R_Group->Acyl Urea Urea/Thiourea Moieties R_Group->Urea Increase Increased Antimicrobial/Cytotoxic Activity Sulfonyl->Increase Likely Acyl->Increase Possible Urea->Increase Possible Decrease Decreased or No Activity

Caption: Inferred SAR for 5-amino substituted analogs.

References

Validation

Benchmarking Novel Kinase Inhibitors: A Comparative Framework Using 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Test Case

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery The development of targeted kinase inhibitors remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery

The development of targeted kinase inhibitors remains a cornerstone of modern therapeutic strategies, particularly in oncology. The dysregulation of kinase signaling pathways is a common driver of many diseases. Novel chemical entities, such as 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, must be rigorously evaluated against established inhibitors to ascertain their relative potency, selectivity, and potential for clinical translation.

Notice: Publicly available information regarding the kinase inhibitory activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not currently available. Therefore, this guide provides a comprehensive template for the benchmarking process. We will utilize the well-characterized MEK1/2 inhibitor, Trametinib (Mekinist®) , as a representative compound to illustrate this framework. Researchers can adapt this guide for their internal compounds once experimental data have been generated.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is frequently mutated in various cancers, making it a prime target for therapeutic intervention.[1] Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases responsible for activating ERK.[1] This guide will compare its performance with other clinically relevant MEK inhibitors, Cobimetinib and Binimetinib.

Data Presentation: Comparative Inhibitory Potency

A critical parameter for evaluating a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.[2][3] Lower IC50 values are indicative of greater potency.[4] The following table summarizes the IC50 values for our representative MEK inhibitors.

Inhibitor Target Kinase(s) Biochemical IC50 (nM) Cellular IC50 (nM) Reference Compound
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one To Be DeterminedData Not AvailableData Not Available
TrametinibMEK1, MEK20.92 (MEK1), 1.8 (MEK2)0.7 - 1.6Yes
CobimetinibMEK1, MEK24.2 (MEK1)2.5 - 250
BinimetinibMEK1, MEK245 (MEK1)12

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[5]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the reliable determination of an inhibitor's potency and selectivity. Below are generalized protocols for key in vitro assays.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[2]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]

  • ATP (Adenosine triphosphate), potentially radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)[4][5]

  • Specific kinase substrate (peptide or protein)

  • Test compound (e.g., 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) and reference inhibitors, dissolved in DMSO

  • 96- or 384-well assay plates

  • Detection reagents (dependent on the assay format, e.g., phosphospecific antibodies, luminescence reagents)[5][6]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference inhibitors in DMSO. Further dilute these in the kinase buffer.

  • Reaction Setup: Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

  • Add a master mix containing the kinase enzyme and substrate to each well.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.[7]

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[5]

  • Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. Common methods include:

    • Radiometric assays: Measure the incorporation of a radiolabeled phosphate into the substrate.[5][8]

    • Luminescence-based assays: Measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®), where a higher signal indicates greater inhibition.[5][6]

    • Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[5]

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2][9]

Cellular Assay for Pathway Inhibition (e.g., Western Blot for p-ERK)

This assay assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture media and supplements

  • Test compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Seeding: Plate the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and reference inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-ERK) and the total protein of the target (e.g., total ERK).

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein.

  • Normalize the phosphorylated protein signal to the total protein signal for each treatment.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib (and other MEK inhibitors) Trametinib->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade, a key pathway in cell proliferation.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilution of Inhibitor Dispense Dispense Inhibitor and Master Mix to Plate Inhibitor->Dispense Assay_Mix Prepare Kinase/ Substrate Master Mix Assay_Mix->Dispense Incubate Pre-incubate (Enzyme-Inhibitor Binding) Dispense->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Reaction Incubate for Kinase Reaction Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. By systematically comparing a new compound's in vitro potency, cellular activity, and pathway engagement against established benchmarks, researchers can make informed decisions about its potential as a therapeutic candidate. The generation of high-quality, reproducible data through standardized protocols is essential for the successful advancement of new kinase inhibitors from the laboratory to the clinic.

References

Comparative

Statistical Validation of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Analysis of Benzimidazolone Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data available for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and related benzim...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data available for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and related benzimidazolone derivatives. Due to a scarcity of publicly available quantitative data specifically for the dimethylated compound, this report broadens its scope to include closely related analogs and discusses the general biological activities and experimental protocols relevant to this class of compounds.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 5-aminobenzimidazolone core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₇N₃O[1][2][3]
Molecular Weight 149.15 g/mol [1][2][3]
CAS Number 95-23-8[1][2][3]
Melting Point >300 °C[1]
Boiling Point 201.4 °C at 760 mmHg[1]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]

Biological Activities and Comparative Data

While specific quantitative biological data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is limited, research on related 5-aminobenzimidazolone derivatives highlights their potential in various therapeutic areas. The following table summarizes available data for representative compounds from this class to provide a comparative context.

CompoundTarget/ActivityAssayIC₅₀/EC₅₀/MICReference
5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives Anticancer (various cell lines)Cell viability assaysNot specified[4]
Benzimidazole-thiadiazole analogs Carbonic Anhydrase IX (hCA-IX) inhibitorEnzyme inhibition assayIC₅₀ = 5.23 ± 1.05 µM (for compound 65)[5]
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols α-Glucosidase inhibitorEnzyme inhibition assayIC₅₀ range: 0.64 ± 0.05 µM to 343.10 ± 1.62 µM[6]
5-amino-1-methylquinolinium (5-Amino-1MQ) (structurally related) Nicotinamide N-methyltransferase (NNMT) inhibitorBiochemical assayNot specified[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and comparison of experimental data. Below are generalized protocols for key experiments typically performed on benzimidazolone derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate growth media.

  • Assay Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the microbial suspension is added to each well.

    • Positive (microorganism and media) and negative (media only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for screening benzimidazole derivatives and a representative signaling pathway that could be modulated by such compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead Lead Optimization synthesis Synthesis of Benzimidazolone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (e.g., Antimicrobial, Anticancer) characterization->in_vitro Purified Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization Identified Hits in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized workflow for the discovery and development of novel benzimidazolone-based therapeutic agents.

signaling_pathway receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response inhibitor Benzimidazolone Inhibitor inhibitor->kinase_cascade

Caption: A simplified representation of a kinase signaling pathway potentially inhibited by benzimidazolone derivatives.

Conclusion

While specific experimental data for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one remains elusive in publicly accessible literature, the broader class of 5-aminobenzimidazolone derivatives demonstrates significant potential for the development of novel therapeutic agents. The provided comparative data and experimental protocols for related compounds offer a valuable framework for researchers interested in this chemical scaffold. Further investigation into the synthesis and biological evaluation of the specifically named dimethylated derivative is warranted to fully elucidate its pharmacological profile and potential applications.

References

Validation

A Comparative Study on the Metabolic Stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for assessing the metabolic stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metabolic stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its structural analogs. Due to the limited availability of direct experimental data in the public domain for these specific compounds, this document outlines the established methodologies and predictive insights based on the broader class of benzimidazole derivatives. The experimental protocols and data presented herein are illustrative and serve as a template for conducting such a comparative study.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[2] Understanding the metabolic fate of novel benzimidazole derivatives, such as 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, is essential for optimizing their therapeutic potential. The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[3][4]

Predicted Metabolic Pathways

Benzimidazole derivatives are known to undergo extensive first-pass metabolism in the liver.[5] Based on the structure of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and the known metabolic pathways of related compounds, several biotransformation reactions can be predicted. The primary metabolic routes are likely to involve Phase I oxidation reactions mediated by CYP enzymes.

Potential metabolic transformations for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs could include:

  • N-Demethylation: The N-methyl groups are susceptible to oxidative removal, a common metabolic pathway for N-alkylated compounds.

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions, although the existing amino group may influence the regioselectivity.

  • Oxidation of the Amino Group: The primary amino group can be oxidized to form nitroso or nitro derivatives, or undergo conjugation in Phase II metabolism.[6]

The following diagram illustrates the potential metabolic pathways.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one N-Demethylated Metabolite N-Demethylated Metabolite Parent Compound->N-Demethylated Metabolite CYP450 (N-Dealkylation) Hydroxylated Metabolite Aromatic Hydroxylated Metabolite Parent Compound->Hydroxylated Metabolite CYP450 (Hydroxylation) Oxidized Amino Metabolite Oxidized Amino Metabolite Parent Compound->Oxidized Amino Metabolite CYP450 (Oxidation) Conjugated Metabolite Glucuronide or Sulfate Conjugate N-Demethylated Metabolite->Conjugated Metabolite UGTs, SULTs Hydroxylated Metabolite->Conjugated Metabolite UGTs, SULTs

Predicted Metabolic Pathways

Experimental Protocols

To experimentally determine and compare the metabolic stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs, two standard in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic stability by incubating the test compounds with liver microsomes, which are rich in CYP enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions.

    • Pooled human liver microsomes are thawed on ice.

    • A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.

    • An NADPH-regenerating system solution is prepared.

  • Incubation:

    • The test compounds and controls are added to the reaction buffer in a 96-well plate.

    • Liver microsomes are added to each well and the plate is pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated.

    • The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.

Protocol:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes are thawed according to the supplier's instructions and cell viability is assessed.

    • Test compounds and positive controls are prepared as in the microsomal assay.

    • Incubation medium (e.g., Williams' Medium E) is pre-warmed to 37°C.

  • Incubation:

    • A suspension of hepatocytes is prepared in the incubation medium.

    • The test compounds are added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Reaction Termination:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • The reaction is quenched by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

Start Start: Prepare Test Compounds and Controls Microsomes Prepare Liver Microsomes and NADPH Regeneration System Start->Microsomes Hepatocytes Thaw and Prepare Hepatocyte Suspension Start->Hepatocytes Incubate_M Incubate Compounds with Microsomes at 37°C Microsomes->Incubate_M Incubate_H Incubate Compounds with Hepatocytes at 37°C Hepatocytes->Incubate_H Sample Take Aliquots at Defined Time Points Incubate_M->Sample Incubate_H->Sample Quench Terminate Reaction with Cold Solvent + IS Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and Intrinsic Clearance (CLint) Analyze->Data End End Data->End

Experimental Workflow

Data Presentation for Comparative Analysis

The results of the metabolic stability assays should be summarized in tables to facilitate a clear comparison between 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs.

Table 1: Illustrative Metabolic Stability in Human Liver Microsomes

CompoundAnalog SubstitutionIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent 5-amino-1,3-dimethyl4530
Analog A 5-acetylamino-1,3-dimethyl6520
Analog B 5-amino-1-methyl3045
Analog C 5-amino (no N-methyl)2068
Verapamil Positive Control1592

Table 2: Illustrative Metabolic Stability in Human Hepatocytes

CompoundAnalog SubstitutionIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent 5-amino-1,3-dimethyl3540
Analog A 5-acetylamino-1,3-dimethyl5028
Analog B 5-amino-1-methyl2555
Analog C 5-amino (no N-methyl)1877
Testosterone Positive Control2263

Note: The data in these tables are hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a systematic approach for the comparative study of the metabolic stability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs. By employing standardized in vitro assays and presenting the data in a clear, comparative format, researchers can effectively evaluate the metabolic liabilities of these compounds. The insights gained from such studies are invaluable for guiding lead optimization efforts and selecting candidates with favorable pharmacokinetic properties for further development. The provided experimental protocols and data presentation formats serve as a robust foundation for initiating and conducting these critical investigations.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds is a critical component of laboratory operations and environmental responsibility. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds is a critical component of laboratory operations and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety Considerations:

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This compound may be harmful if swallowed or inhaled and can cause irritation to the skin and eyes.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Hazard Identification and Safety Summary

The following table summarizes the key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Eye Irritation Eye Irritation (Category 2)H319: Causes serious eye irritation
Skin Irritation Skin IrritationCauses skin irritation
Respiratory Irritation Respiratory Tract IrritationMay cause respiratory tract irritation

Note: GHS classifications for the specific compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one may not be fully available. The data presented is a composite based on available information for this compound and structurally similar benzimidazole derivatives.[1][2][3]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Phase 1: Personal Protective Equipment (PPE)

Proper PPE is essential to prevent exposure during waste handling.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Phase 2: Waste Collection and Containerization
  • Designated Waste Container: Collect all solid waste of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a dedicated, clearly labeled, and sealable container. The container must be made of a material compatible with the chemical.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Sealing: Keep the waste container tightly sealed at all times, except when adding waste.

Phase 3: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement.

  • "Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification: Clearly write the full chemical name: "5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one". Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Phase 4: Storage and Disposal
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup requests.

Phase 5: Decontamination of Empty Containers

Empty containers that once held 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one must also be managed properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.

  • Container Disposal: Once decontaminated, deface the original label and dispose of the container in accordance with your institution's policies for non-hazardous laboratory waste.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the chemical neutralization or deactivation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one at the laboratory scale for disposal purposes. The recommended and safest approach is to handle it as hazardous waste for disposal by a licensed facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

G cluster_prep Preparation cluster_handling Handling & Collection cluster_labeling Labeling cluster_disposal Storage & Disposal A Identify Waste (5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated, Compatible Container B->C D Keep Container Securely Sealed C->D E Label as 'Hazardous Waste' D->E F Add Full Chemical Name and Accumulation Date E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup and Disposal G->H

Caption: Workflow for the proper disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one waste.

References

Handling

Personal protective equipment for handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a laboratory setting. The information is tai...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

Chemical Identifier:

Compound NameCAS Number
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one53439-88-6

Hazard Summary:

This compound is an aromatic amine and should be handled with care. It may cause skin, eye, and respiratory tract irritation. Ingestion or absorption through the skin may be harmful.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body A lab coat or chemical-resistant apron. Closed-toe shoes are required.
Respiratory A NIOSH (US) or EN 149 (EU) approved particulate respirator is necessary if dust is generated or if working outside a ventilated enclosure.

Engineering Controls

To minimize inhalation exposure, all handling of the solid compound should be performed in a well-ventilated area.

Control TypeRecommendation
Ventilation Work in a certified chemical fume hood, especially when weighing or transferring the solid.
Safety Equipment An eyewash station and safety shower should be readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3

Figure 1. Workflow for handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personnel safety.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused solid 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and any grossly contaminated items (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or amine waste, as per your institution's guidelines.

    • Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one".

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill (Contained within the fume hood) Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water.
Major Spill (Outside of a fume hood) Evacuate the immediate area. Alert others and your supervisor. If the material is dusty, avoid creating airborne dust. Contact your institution's EHS for cleanup. Prevent the spill from entering drains.
© Copyright 2026 BenchChem. All Rights Reserved.